molecular formula C12H29N7O B15619380 sFTX-3.3

sFTX-3.3

Número de catálogo: B15619380
Peso molecular: 287.41 g/mol
Clave InChI: CHIHEOCAOMXRKN-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SFTX-3.3 is a useful research compound. Its molecular formula is C12H29N7O and its molecular weight is 287.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H29N7O

Peso molecular

287.41 g/mol

Nombre IUPAC

(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1

Clave InChI

CHIHEOCAOMXRKN-JTQLQIEISA-N

Origen del producto

United States

Foundational & Exploratory

What is the origin of sFTX-3.3 and its relationship to FTX?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to sFTX-3.3 and an Examination of its Purported Relationship to FTX

Executive Summary

This document provides a detailed technical overview of this compound, a synthetic polyamine neurotoxin utilized in neuroscience research. It clarifies the origin, mechanism of action, and biophysical properties of this compound. Furthermore, it addresses the common query regarding its relationship with the now-defunct cryptocurrency exchange, FTX. Our investigation concludes that there is no direct relationship between the this compound molecule and the FTX cryptocurrency exchange. The association appears to stem from a coincidental overlap in nomenclature. This guide will first delineate the scientific attributes of this compound and subsequently explore the unrelated life sciences and drug development activities connected to the FTX name, which are the likely source of this inquiry.

Part 1: Technical Guide to this compound

Origin and Chemical Structure

This compound is a synthetic polyamine amide. It is a structural analogue of FTX-3.3, a polyamine neurotoxin isolated from the venom of the funnel-web spider, Agelenopsis aperta. The native toxin, FTX-3.3, is a component of a larger fraction of venom known as FTX. This compound was synthesized for research purposes to provide a stable and accessible compound for studying specific ion channels in the nervous system. The key structural difference is that this compound contains an amide carbonyl oxygen that is absent in the naturally occurring FTX-3.3.

Mechanism of Action: Calcium Channel Antagonism

This compound functions as a voltage-gated calcium channel (VGCC) antagonist. It blocks the flow of calcium ions (Ca²⁺) through high-threshold calcium channels, which are critical for neurotransmitter release, gene expression, and other fundamental neuronal processes. Specifically, this compound has been shown to antagonize P-type, N-type, and L-type calcium channels, albeit with different potencies. This blockade is voltage-dependent, meaning its inhibitory effect diminishes as the cell membrane potential becomes more positive.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for this compound and its natural counterpart, FTX-3.3, against different high-threshold calcium channel subtypes in rat neurons.

CompoundTarget ChannelIC₅₀ (mM)
This compound P-type~ 0.24
N-type~ 0.70
FTX-3.3 P-type~ 0.13
N-type~ 0.24
Data sourced from Norris, T. M., et al. (1996). Molecular Pharmacology.[1]

Additionally, both polyamines were found to block L-type calcium channels. At a concentration of 1 mM, this compound typically blocks approximately 50% of the L-type current enhanced by the agonist Bay K 8644.[1]

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The characterization of this compound as a calcium channel antagonist was primarily conducted using the whole-cell patch-clamp technique. This powerful electrophysiological method allows researchers to measure the tiny ionic currents flowing through the channels of a single neuron.

Methodology Overview:

  • Cell Preparation: Neurons (e.g., Purkinje cells from the cerebellum or neurons from superior cervical ganglia) are isolated from rats and maintained in a culture dish.[1]

  • Electrode Placement: A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an electrolyte solution and carefully brought into contact with the membrane of a single neuron.

  • Seal Formation and Whole-Cell Access: A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A further pulse of suction ruptures the patch of membrane under the pipette, providing electrical access to the entire cell interior (the "whole-cell" configuration).

  • Voltage Clamp: The neuron's membrane potential is clamped at a set voltage by an amplifier. The amplifier injects a current that is equal and opposite to the current flowing through the cell's ion channels, allowing for a direct measurement of the channel currents.

  • Data Acquisition: Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation of the channels. Currents are recorded in a baseline state, and then again after this compound is applied to the bath solution, allowing for the measurement of the compound's inhibitory effect.[1]

G cluster_0 Experimental Workflow Neuron Isolation Neuron Isolation Micropipette Approach Micropipette Approach Neuron Isolation->Micropipette Approach Giga-Seal Formation Giga-Seal Formation Micropipette Approach->Giga-Seal Formation Whole-Cell Access Whole-Cell Access Giga-Seal Formation->Whole-Cell Access Voltage Clamp Voltage Clamp Whole-Cell Access->Voltage Clamp Baseline Current Recording Baseline Current Recording Voltage Clamp->Baseline Current Recording This compound Application This compound Application Baseline Current Recording->this compound Application Post-Drug Current Recording Post-Drug Current Recording This compound Application->Post-Drug Current Recording Data Analysis Data Analysis Post-Drug Current Recording->Data Analysis

Experimental workflow for patch-clamp analysis.

Part 2: Investigating the Relationship to "FTX"

The query regarding the relationship between this compound and "FTX" likely arises from the activities of the cryptocurrency exchange FTX, its founder Sam Bankman-Fried, and a similarly named therapeutic candidate from an unrelated company.

FTX (Cryptocurrency Exchange) and its Foray into Life Sciences

FTX Trading Ltd., founded in 2019, was a prominent cryptocurrency exchange that collapsed and filed for bankruptcy in November 2022.[2] Through its philanthropic arm, the FTX Foundation , and its venture capital arm, FTX Ventures , the company made significant investments and grants across various sectors, including biotechnology and life sciences.

These entities allocated tens of millions of dollars to life science companies. For instance, between February and October 2022, investments were made in companies such as Lumen Bioscience, GreenLight Biosciences, and Genetic Networks.[3] The FTX Foundation also committed substantial funding to pandemic preparedness initiatives and clinical trials, such as the TOGETHER Trial, which evaluated potential treatments for COVID-19.[4]

G FTX FTX Cryptocurrency Exchange Foundation FTX Foundation FTX->Foundation Ventures FTX Ventures FTX->Ventures ClinicalTrials Clinical Trials (e.g., TOGETHER Trial) Foundation->ClinicalTrials Grants BioTech Biotech & Life Science Companies Ventures->BioTech Investments

Logical relationship of FTX's funding activities.
A Case of Mistaken Identity: Find Therapeutics and FTX-101

A significant source of confusion may be the existence of FTX-101 , a drug candidate under development by the biopharmaceutical company Find Therapeutics . It is crucial to note that Find Therapeutics has no affiliation with the FTX cryptocurrency exchange.

  • What is FTX-101? FTX-101 is a first-in-class therapeutic peptide designed to promote remyelination—the repair of the myelin sheath that protects nerve fibers.[5] It is being investigated for treating demyelinating diseases like Chronic Optic Neuropathy.[5]

  • Mechanism of Action: FTX-101 targets the Plexin A1 and Neuropilin 1 receptor complex. By modulating this complex, it aims to encourage oligodendrocyte precursor cells to differentiate into mature, myelin-producing oligodendrocytes, thereby restoring nerve function.[5]

The "FTX" in FTX-101 is an internal designation by Find Therapeutics and is entirely coincidental to the name of the former cryptocurrency exchange.

Final Conclusion

The topic of "this compound and its relationship to FTX" encompasses two distinct and unrelated subjects linked by a common acronym.

  • This compound is a valuable chemical tool in neuroscience, derived from a spider toxin, used to study the function of voltage-gated calcium channels. Its origins and applications are purely within the domain of scientific research.

  • FTX (the cryptocurrency exchange) had a documented financial interest in the life sciences sector through its investment and philanthropic arms. However, it has no direct connection to the this compound molecule.

The confusion is compounded by a third entity, the therapeutic candidate FTX-101 , which is phonetically similar but scientifically and corporately distinct from both this compound and the FTX exchange. For researchers and drug development professionals, it is essential to differentiate between these entities.

References

sFTX-3.3: A Pharmacological Probe for Unraveling Neuronal Calcium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

sFTX-3.3, a synthetic polyamine amide analog of a toxin isolated from the venom of the funnel-web spider Agelenopsis aperta, has emerged as a valuable pharmacological tool for the investigation of voltage-gated calcium channels (VGCCs) in neuroscience research. This document provides a comprehensive technical guide on the core properties and applications of this compound. It includes a summary of its inhibitory activity on various calcium channel subtypes, detailed experimental protocols for its use in electrophysiology and calcium imaging, and a guide for the preparation of this compound solutions. Furthermore, this guide presents visual representations of the signaling pathway affected by this compound and a typical experimental workflow for its characterization, designed to aid researchers in effectively utilizing this potent channel blocker.

Introduction

Voltage-gated calcium channels are crucial for a multitude of physiological processes in the nervous system, including neurotransmitter release, neuronal excitability, and gene expression.[1][2][3] The P-type calcium channel (Caᵥ2.1), a high-voltage activated channel, is predominantly located at presynaptic terminals and plays a significant role in initiating synaptic transmission.[1][4] this compound is a synthetic toxin that acts as a blocker of these critical channels, making it an invaluable tool for dissecting their contribution to neuronal function and dysfunction. This guide details the pharmacological profile of this compound and provides practical information for its application in neuroscience research.

Pharmacological Profile of this compound

This compound exhibits a distinct inhibitory profile against high-voltage activated calcium channels. Its potency varies across different channel subtypes, with a notable activity on P-type channels. The inhibitory effects of this compound are also voltage-dependent, with the blockade being less pronounced at more positive membrane potentials.

Quantitative Data on this compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various calcium channel subtypes as determined by whole-cell patch-clamp recordings in rat neurons.

Channel SubtypeThis compound IC₅₀ (mM)
P-type~0.24
N-type~0.70
L-typeBlocks 50% of current at 1 mM

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate neuronal function.

Preparation of this compound Stock Solution

A critical first step for any experiment is the correct preparation of the this compound solution.

Materials:

  • This compound (lyophilized powder)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Vortex mixer

  • Microcentrifuge

  • Low-protein-binding microtubes

Protocol:

  • Reconstitution: Allow the lyophilized this compound vial to reach room temperature before opening to prevent condensation. Reconstitute the powder in high-purity water to a stock concentration of 1-10 mM. Briefly vortex to ensure complete dissolution.

  • Aliquotting: Aliquot the stock solution into low-protein-binding microtubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use (a few days), the stock solution can be stored at 4°C. It is recommended to check for precipitation before each use.

Electrophysiological Recording of Synaptic Transmission

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on synaptic transmission.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Stimulating electrode

  • This compound stock solution

Protocol:

  • Preparation: Prepare the neuronal culture or brain slice preparation as per standard laboratory protocols. Continuously perfuse the recording chamber with oxygenated aCSF.

  • Cell Identification and Patching: Identify a target neuron for recording. Establish a whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers with a stimulating electrode.

  • This compound Application: Dilute the this compound stock solution to the desired final concentration in aCSF. Perfuse the preparation with the this compound-containing aCSF.

  • Data Acquisition: Record synaptic activity in the presence of this compound. Monitor for changes in the amplitude and frequency of synaptic events.

  • Washout: Perfuse the preparation with drug-free aCSF to observe any reversal of the effects.

  • Data Analysis: Analyze the recorded data to quantify the effect of this compound on synaptic transmission parameters.

Calcium Imaging in Neuronal Cultures

This protocol outlines a method for using calcium imaging to visualize the effect of this compound on neuronal activity.

Materials:

  • Cultured neurons

  • Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Fluorescence microscope with a camera and image acquisition software

  • This compound stock solution

  • Recording medium (e.g., HBSS)

Protocol:

  • Loading with Calcium Indicator: If using a dye, incubate the neuronal culture with the calcium indicator according to the manufacturer's instructions. If using a genetically encoded indicator, ensure its expression in the neurons.

  • Baseline Imaging: Acquire baseline fluorescence images of the neurons in the recording medium. Spontaneous or evoked calcium transients can be recorded.

  • This compound Application: Add this compound to the recording medium at the desired final concentration.

  • Image Acquisition: Record fluorescence changes in the presence of this compound.

  • Data Analysis: Analyze the image series to measure changes in the frequency, amplitude, and duration of calcium transients in individual neurons or across the neuronal network.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the utility of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound at the presynaptic terminal.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGCC P-type Ca²⁺ Channel AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opening sFTX This compound sFTX->VGCC Blockade Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor Binding PSP Postsynaptic Potential Receptor->PSP Activation

Caption: this compound blocks P-type calcium channels, inhibiting neurotransmitter release.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for the pharmacological characterization of this compound.

cluster_workflow This compound Characterization Workflow prep Prepare this compound Stock Solution ep Electrophysiology (Whole-cell Patch Clamp) prep->ep ci Calcium Imaging prep->ci ic50 Determine IC₅₀ for different Ca²⁺ channels ep->ic50 synaptic Assess effect on synaptic transmission ep->synaptic network Analyze impact on neuronal network activity ci->network invivo In Vivo Studies (e.g., behavioral assays) ic50->invivo synaptic->invivo network->invivo data Data Analysis and Interpretation invivo->data

Caption: A logical workflow for the comprehensive study of this compound's effects.

Conclusion

References

Investigating the Structure-Activity Relationship of sFTX-3.3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sFTX-3.3, a synthetic polyamine amide analog of the spider toxin FTX-3.3, is a potent blocker of high-threshold voltage-gated calcium channels. Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel therapeutics targeting ion channels. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, based on currently available data. It includes a detailed comparison of the biological activity of this compound and its parent compound, FTX-3.3, supplemented with comprehensive experimental protocols and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a synthetic analog of FTX-3.3, a polyamine toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. These toxins are known to antagonize high-threshold voltage-gated calcium channels, which play critical roles in neurotransmission, muscle contraction, and other key physiological processes. The primary molecular distinction between this compound and FTX-3.3 is the presence of an amide carbonyl group in this compound, replacing a methylene (B1212753) group in the polyamine backbone of FTX-3.3. This seemingly minor structural modification has a discernible impact on the toxin's biological activity, providing a foundational point for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The core of this compound's SAR is currently understood through the comparative analysis of its activity against FTX-3.3 on various calcium channel subtypes.

Quantitative Data Summary

The inhibitory activity of this compound and FTX-3.3 on P-type, N-type, and L-type voltage-gated calcium channels has been quantified using the whole-cell patch-clamp technique on rat cerebellar Purkinje neurons (for P-type channels) and superior cervical ganglion neurons (for N- and L-type channels)[1][2]. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget Ion ChannelIC50 (µM)Cell TypeReference
This compound P-type Ca²⁺ Channel240Rat Cerebellar Purkinje Neurons[1]
FTX-3.3 P-type Ca²⁺ Channel130Rat Cerebellar Purkinje Neurons[1]
This compound N-type Ca²⁺ Channel700Rat Superior Cervical Ganglion Neurons[1]
FTX-3.3 N-type Ca²⁺ Channel240Rat Superior Cervical Ganglion Neurons[1]
This compound L-type Ca²⁺ Channel>1000Rat Superior Cervical Ganglion Neurons[1]
FTX-3.3 L-type Ca²⁺ Channel>500Rat Superior Cervical Ganglion Neurons[1]

Table 1: Comparative inhibitory activity of this compound and FTX-3.3 on high-threshold calcium channels.

Key Structural Determinants of Activity

The data presented in Table 1 reveals critical insights into the SAR of this compound:

  • The Amide Moiety: The presence of an amide carbonyl in this compound, in place of a methylene group in FTX-3.3, consistently leads to a decrease in inhibitory potency across all tested channel subtypes. FTX-3.3 is approximately twice as potent as this compound on P-type channels and nearly three times as potent on N-type channels[1]. This suggests that the amide group may introduce conformational constraints or unfavorable electronic interactions within the binding pocket of the calcium channel. The reduced potency and selectivity of this compound may be attributed to this amide function[2].

  • The Polyamine Backbone: The long, flexible polyamine chain is a common feature of many ion channel-blocking toxins and is crucial for interacting with the channel pore. While direct SAR studies on the polyamine chain length of this compound are not available, studies on related philanthotoxins suggest that modifications to the number and spacing of the amine groups significantly impact activity.

  • The Aromatic Headgroup: Although not varied in the direct comparison of this compound and FTX-3.3, the aromatic headgroup is another key component for interaction with the target channel. In other polyamine toxins, alterations to the aromatic moiety have been shown to dramatically affect potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the activity of ion channels in the cell membrane.

Objective: To measure the inhibitory effect of this compound and its analogs on voltage-gated calcium channels.

Cell Preparation:

  • Cerebellar Purkinje Neurons (for P-type channels): Cerebella are dissected from neonatal rat pups. The tissue is enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension. The isolated neurons are then plated on poly-L-lysine coated glass coverslips and cultured for 2-5 days before recording.

  • Superior Cervical Ganglion (SCG) Neurons (for N- and L-type channels): SCGs are dissected from adult rats and subjected to enzymatic digestion with collagenase and dispase, followed by mechanical dissociation. Neurons are cultured on laminin-coated coverslips.

Electrophysiological Recording:

  • Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

  • External Solution (in mM):

    • For P-type currents: 140 tetraethylammonium (B1195904) (TEA) chloride, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is added to block voltage-gated sodium channels.

    • For N- and L-type currents: 140 NaCl, 5.4 CsCl, 2 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH. TTX (0.5 µM) is also included.

  • Voltage-Clamp Protocol:

    • P-type currents: From a holding potential of -80 mV, a prepulse to -40 mV for 200 ms (B15284909) is applied to inactivate T-type calcium channels, followed by a test pulse to 0 mV for 50 ms to elicit P-type currents.

    • N-type currents: From a holding potential of -90 mV, test pulses are applied to +10 mV for 50 ms.

    • L-type currents: From a holding potential of -40 mV to inactivate other high-threshold channels, test pulses are applied to 0 mV for 200 ms.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered at 2 kHz, and digitized at 10 kHz. The peak current amplitude in the presence of varying concentrations of the toxin is measured and compared to the control amplitude to generate concentration-response curves and calculate IC50 values.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection (Cerebellum or SCG) Enzymatic_Digestion Enzymatic Digestion Tissue_Dissection->Enzymatic_Digestion Mechanical_Dissociation Mechanical Dissociation Enzymatic_Digestion->Mechanical_Dissociation Cell_Plating Cell Plating & Culture Mechanical_Dissociation->Cell_Plating Whole_Cell_Configuration Whole-Cell Configuration Cell_Plating->Whole_Cell_Configuration Patch_Pipette Patch Pipette Fabrication Patch_Pipette->Whole_Cell_Configuration Voltage_Clamp Voltage-Clamp Protocol Whole_Cell_Configuration->Voltage_Clamp Data_Acquisition Data Acquisition Voltage_Clamp->Data_Acquisition Current_Measurement Peak Current Measurement Data_Acquisition->Current_Measurement Concentration_Response Concentration-Response Curve Current_Measurement->Concentration_Response IC50_Calculation IC50 Calculation Concentration_Response->IC50_Calculation Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron sFTX This compound CaV P/Q-type Ca²⁺ Channel sFTX->CaV Blockade Ca_influx Ca²⁺ Influx CaV->Ca_influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptor Neurotransmitter_Release->Receptor Binding AP Action Potential AP->CaV Depolarization Postsynaptic_Potential Postsynaptic Potential Receptor->Postsynaptic_Potential Signal_Propagation Signal Propagation Postsynaptic_Potential->Signal_Propagation

References

sFTX-3.3: A Technical Guide to its Selectivity for Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sFTX-3.3 is a synthetic polyamine amide analogue of FTX-3.3, a toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. Initially identified as a potent blocker of P-type (CaV2.1) voltage-gated calcium channels, this compound has been a valuable pharmacological tool for dissecting the physiological roles of these channels. This technical guide provides a comprehensive overview of the current understanding of this compound's selectivity for various calcium channel subtypes, presenting available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and the toxin's known interactions.

Quantitative Selectivity Profile of this compound

The available data on the inhibitory activity of this compound on different voltage-gated calcium channel subtypes is summarized below. It is important to note that there is a significant discrepancy in the reported IC50 values for P-type channels, which may arise from different experimental conditions, such as the use of native versus recombinant channels, or different recording solutions.

Channel SubtypeCommon NameReported IC50Reference
CaV2.1P-type0.24 mM[1]
CaV2.1P-type33 nM[2]
CaV2.2N-type~0.70 mM[1]
CaV1.xL-type> 1 mM (approximately 50% block at 1 mM)[1]
CaV3.1T-typeNo data available
CaV3.2T-typeNo data available
CaV3.3T-typeNo data available
CaV2.3R-typeNo data available

Note: The significant difference in reported IC50 values for P-type channels highlights the need for further standardized investigations to resolve this discrepancy. No peer-reviewed data on the activity of this compound on T-type (CaV3.x), R-type (CaV2.3), or voltage-gated sodium (NaV) channels were identified in the conducted literature search.

Experimental Protocols

The primary technique used to characterize the activity of this compound on voltage-gated calcium channels is the whole-cell patch-clamp electrophysiology technique. Below is a representative protocol synthesized from standard methodologies for recording calcium channel currents in isolated neurons or heterologous expression systems.

Whole-Cell Patch-Clamp Recording of Calcium Currents
StepProcedureDetails and Critical Parameters
1. Cell Preparation For Native Neurons: Acutely dissociate neurons from the brain region of interest (e.g., cerebellar Purkinje cells for P-type channels, superior cervical ganglion neurons for N-type channels) using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration. For Recombinant Channels: Culture a suitable cell line (e.g., HEK293 or tsA-201 cells) and transiently or stably transfect with the cDNA encoding the specific calcium channel α1 subunit and any necessary auxiliary subunits (β, α2δ).Cell viability is critical. Use appropriate dissection and culturing techniques. For recombinant systems, verify channel expression via fluorescence microscopy (if tagged) or initial recordings.
2. Recording Solutions External (Bath) Solution: Designed to isolate calcium currents. Typically contains (in mM): 140 TEA-Cl (or CsCl), 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH (or CsOH). Osmolarity adjusted to ~310 mOsm. Internal (Pipette) Solution: Designed to block potassium currents and buffer intracellular calcium. Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Osmolarity adjusted to ~290 mOsm.Barium (Ba2+) is often used as the charge carrier instead of Calcium (Ca2+) to increase current amplitude and reduce calcium-dependent inactivation. The choice and concentration of buffering agents in the internal solution are critical for stable recordings.
3. Electrophysiological Recording Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution. Form a giga-ohm seal (>1 GΩ) with the cell membrane and then rupture the patch to achieve the whole-cell configuration. Compensate for cell capacitance and series resistance (typically >80%).A stable, high-resistance seal is crucial for low-noise recordings. Proper series resistance compensation is essential for accurate voltage control.
4. Voltage Protocol To elicit calcium currents, hold the cell at a negative potential (e.g., -80 mV or -90 mV) to ensure channels are in a closed, available state. Apply depolarizing voltage steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the channels.The specific holding potential and voltage steps will depend on the gating properties of the channel subtype being studied. A pre-pulse to a hyperpolarized potential may be necessary to remove inactivation, especially for low-voltage activated channels.
5. Toxin Application Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer) and dilute to the desired final concentrations in the external solution. Apply the toxin to the bath via a perfusion system. Allow sufficient time for the toxin to equilibrate and exert its effect.Ensure complete solution exchange around the cell. Use a range of concentrations to generate a dose-response curve and determine the IC50.
6. Data Analysis Measure the peak inward current at each voltage step before and after toxin application. Plot the percentage of current inhibition as a function of this compound concentration. Fit the data with a Hill equation to determine the IC50 and Hill coefficient.Analyze data for voltage-dependence of block by comparing inhibition at different test potentials.

Visualizations

Experimental Workflow for Determining this compound Selectivity

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_application Toxin Application cluster_analysis Data Analysis native_neurons Native Neurons (e.g., Purkinje Cells) patch_clamp Whole-Cell Patch Clamp native_neurons->patch_clamp recombinant_cells Recombinant Cells (e.g., HEK293 + CaV cDNA) recombinant_cells->patch_clamp voltage_protocol Voltage-Step Protocol (Elicit I_Ca) patch_clamp->voltage_protocol sftx_application Perfusion of this compound (Varying Concentrations) voltage_protocol->sftx_application Apply Toxin current_measurement Measure Peak I_Ca sftx_application->current_measurement Record Post-Toxin I_Ca dose_response Dose-Response Curve current_measurement->dose_response ic50_determination Determine IC50 dose_response->ic50_determination

Caption: Workflow for assessing this compound selectivity.

Known Signaling Pathway and Mechanism of Action

mechanism_of_action cluster_channel Voltage-Gated Calcium Channel sFTX This compound pore Pore Region sFTX->pore Binds to external vestibule gate Voltage-Sensing Gate block Pore Block pore->block inhibition Inhibition of Ca2+ Influx block->inhibition

Caption: Postulated mechanism of this compound action.

Logical Relationship of this compound Selectivity (Based on Available Data)

selectivity_relationship cluster_high_voltage High-Voltage Activated Channels cluster_low_voltage Low-Voltage Activated Channels sFTX This compound P_type P-type (CaV2.1) High Affinity sFTX->P_type Strong Inhibition N_type N-type (CaV2.2) Low Affinity sFTX->N_type Weak Inhibition L_type L-type (CaV1.x) Very Low Affinity sFTX->L_type Very Weak Inhibition T_type T-type (CaV3.x) Activity Unknown sFTX->T_type ?

Caption: this compound selectivity for CaV subtypes.

Conclusion and Future Directions

This compound remains a critical tool for investigating the function of P-type calcium channels. However, this technical guide highlights a significant gap in our understanding of its complete selectivity profile. The conflicting reports on its potency at P-type channels need to be resolved through standardized comparative studies. Furthermore, to fully characterize this compound as a pharmacological agent, future research should focus on determining its activity on T-type, R-type, and a broad panel of voltage-gated sodium channels. Such studies will be invaluable for interpreting experimental results using this compound and for potentially guiding the development of more selective calcium channel modulators for therapeutic applications.

References

An In-depth Technical Guide on the Initial Studies and Discovery of sFTX-3.3's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sFTX-3.3, a synthetic polyamine amide, has emerged from the study of natural toxins as a potent antagonist of high-threshold voltage-gated calcium channels (VGCCs). Initial investigations have characterized its inhibitory effects on P-type, N-type, and L-type calcium channels, which are critical mediators of neuronal signaling and excitability. This technical guide provides a comprehensive overview of the foundational studies that elucidated the effects of this compound. It includes a detailed summary of the quantitative data from these initial experiments, a thorough description of the experimental protocols employed, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the mechanism of action of this compound and a foundation for future research.

Introduction: Discovery and Origin

The discovery of this compound is rooted in the exploration of the venom of the funnel-web spider, Agelenopsis aperta. The natural venom contains a polyamine toxin fraction, designated FTX, which was identified as a selective antagonist of P-type calcium channels in the mammalian brain.[1] This natural toxin provided a blueprint for the development of synthetic analogues. This compound is a synthesized polyamine amide corresponding to the proposed structure of the natural FTX, created to provide a stable and reproducible tool for pharmacological studies.[1]

Quantitative Data: Inhibitory Profile of this compound

Initial studies meticulously quantified the inhibitory potency of this compound and its analogue, FTX-3.3, on various high-threshold calcium channel subtypes in rat neurons. These experiments, primarily utilizing the whole-cell patch-clamp technique, established the concentration-dependent blocking effects of these compounds.[1]

CompoundChannel TypeIC50 (mM)Notes
This compound P-type~ 0.24Antagonism is voltage-dependent.[1]
N-type~ 0.70Less potent than on P-type channels.[1]
L-typeNot specified in IC501 mM this compound blocks ~50% of Bay K8644-enhanced L-type current.[1]
FTX-3.3 P-type~ 0.13Approximately twice as potent as this compound.[1]
N-type~ 0.24Approximately 3-fold more potent than this compound.[1]
L-typeNot specified in IC500.5 mM FTX-3.3 blocks ~65% of Bay K8644-enhanced L-type current.[1]

Experimental Protocols: Whole-Cell Patch-Clamp Technique

The primary experimental method used to characterize the effects of this compound on voltage-gated calcium channels was the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane, providing a detailed view of channel activity.

Objective: To measure the effect of this compound on P-type, N-type, and L-type calcium channel currents in isolated mammalian neurons.

Materials:

  • Cells: Acutely dissociated rat Purkinje or superior cervical ganglion neurons.

  • External (Bath) Solution: Composition designed to isolate calcium currents (e.g., containing TEA-Cl to block potassium channels and TTX to block sodium channels, with BaCl2 or CaCl2 as the charge carrier).

  • Internal (Pipette) Solution: Composition to maintain the cell's internal environment and buffer intracellular calcium (e.g., containing a cesium salt to block potassium channels from the inside, EGTA to chelate calcium, and ATP/GTP to support cellular functions).

  • This compound Stock Solution: Dissolved in an appropriate solvent and diluted to final concentrations in the external solution.

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Neurons are enzymatically and mechanically dissociated from the tissue and plated on coverslips.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to elicit calcium channel opening and record the resulting inward currents.

  • Data Acquisition: Currents are recorded in the absence (control) and presence of varying concentrations of this compound applied to the external solution.

  • Analysis: The peak amplitude of the calcium current at each voltage step is measured. The percentage of current inhibition by this compound is calculated relative to the control recordings to determine the IC50 value.

Experimental_Workflow_Whole_Cell_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation (Neuronal Dissociation) gigaseal Gigaseal Formation cell_prep->gigaseal pipette_prep Pipette Fabrication (Glass Pulling) pipette_prep->gigaseal whole_cell Establish Whole-Cell Configuration gigaseal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp data_acq Data Acquisition (Control & this compound) voltage_clamp->data_acq analysis Data Analysis (Current Inhibition, IC50) data_acq->analysis

Experimental Workflow for Whole-Cell Patch-Clamp Recording.

Signaling Pathways Affected by this compound

The blockade of P-, N-, and L-type calcium channels by this compound has significant downstream consequences on intracellular signaling cascades. While direct studies on the downstream effects of this compound are limited, the well-established roles of these channels allow for the inference of the affected pathways.

Inhibition of Neurotransmitter Release (P- and N-type Channels)

P- and N-type calcium channels are predominantly located at presynaptic terminals and are crucial for the influx of calcium that triggers neurotransmitter release.[2] By blocking these channels, this compound is expected to inhibit the release of various neurotransmitters.

Neurotransmitter_Release_Inhibition sFTX This compound PN_channels P- & N-type Ca2+ Channels sFTX->PN_channels Blocks Ca_influx Presynaptic Ca2+ Influx PN_channels->Ca_influx Mediates SNARE SNARE Complex Activation Ca_influx->SNARE NT_release Neurotransmitter Release SNARE->NT_release

Inhibition of Neurotransmitter Release by this compound.
Modulation of Gene Expression and Cellular Signaling (L-type Channels)

L-type calcium channels are typically located on the soma and dendrites of neurons and are involved in coupling neuronal activity to changes in gene expression and other long-term cellular processes. Their blockade by this compound can interfere with these pathways.

L_type_Channel_Signaling cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events sFTX This compound L_channel L-type Ca2+ Channel sFTX->L_channel Blocks Ca_influx Somatic/Dendritic Ca2+ Influx L_channel->Ca_influx Mediates CaM Calmodulin (CaM) Ca_influx->CaM CaMK CaMK CaM->CaMK Ras_MAPK Ras/MAPK Pathway CaM->Ras_MAPK Calcineurin Calcineurin CaM->Calcineurin CREB CREB Phosphorylation CaMK->CREB Ras_MAPK->CREB NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_exp Gene Expression CREB->Gene_exp NFAT->Gene_exp

Modulation of L-type Channel-Mediated Signaling by this compound.

Conclusion and Future Directions

The initial studies of this compound have firmly established it as a non-selective blocker of high-threshold voltage-gated calcium channels. The quantitative data on its inhibitory potency and the elucidation of its primary mechanism of action provide a solid foundation for its use as a pharmacological tool. The inferred downstream effects on neurotransmitter release and intracellular signaling highlight its potential for modulating a wide range of neuronal functions.

Future research should aim to directly investigate the downstream molecular consequences of this compound application in various neuronal and non-neuronal systems. Elucidating the precise impact on specific signaling pathways and gene expression profiles will be crucial for understanding its full pharmacological profile and for exploring its potential therapeutic applications in conditions where calcium channel dysregulation is implicated, such as chronic pain, epilepsy, and certain neurodegenerative disorders. Further studies to improve the selectivity of this compound for specific channel subtypes could also lead to the development of more targeted therapeutic agents.

References

An In-depth Technical Guide to the Polyamine Structure of sFTX-3.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

sFTX-3.3 is a synthetic polyamine amide that has garnered significant interest in the scientific community for its role as a voltage-sensitive calcium channel blocker. As a synthetic analogue of FTX-3.3, a naturally occurring toxin found in the venom of the funnel web spider (Agelenopsis aperta), this compound provides a valuable tool for the study of calcium channel function and its modulation. This technical guide provides a comprehensive overview of the polyamine structure of this compound, its chemical properties, a detailed synthesis protocol, and its biological activity with a focus on its interaction with various calcium channel subtypes. The information is presented to support ongoing research and to facilitate the development of novel therapeutic agents targeting ion channels.

Chemical Structure and Properties

This compound is a polyamine amide characterized by a linear polyamine chain with a terminal amide group. The presence of this amide functionality distinguishes it from its natural counterpart, FTX-3.3, and contributes to its unique pharmacological profile.

IUPAC Name: (2S)-2-amino-5-[(aminoiminomethyl)amino]-N-[3-[(3-aminopropyl)amino]propyl]pentanamide

Molecular Formula: C₁₃H₃₀N₈O

Chemical Structure:

sps_workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Polyamine Chain Elongation cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis resin Start with Rink Amide Resin swelling Swell resin in DMF resin->swelling deprotection1 Fmoc deprotection (20% piperidine (B6355638) in DMF) swelling->deprotection1 coupling1 Couple Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using HBTU/HOBt/DIEA deprotection1->coupling1 deprotection2 Fmoc deprotection coupling1->deprotection2 coupling2 Couple protected diamine (e.g., N-Boc-1,3-diaminopropane) deprotection2->coupling2 deprotection3 Boc deprotection (TFA) coupling2->deprotection3 coupling3 Couple protected diamine (e.g., N-Fmoc-1,3-diaminopropane) deprotection3->coupling3 deprotection4 Fmoc deprotection coupling3->deprotection4 coupling4 Couple (S)-2-amino-pentanoic acid derivative deprotection4->coupling4 cleavage Cleave from resin and remove side-chain protecting groups with TFA cocktail (e.g., TFA/TIS/H₂O) coupling4->cleavage precipitation Precipitate crude product in cold diethyl ether cleavage->precipitation purification Purify by reverse-phase HPLC precipitation->purification analysis Characterize by Mass Spectrometry and NMR purification->analysis final_product Final Product analysis->final_product Pure this compound patch_clamp_workflow cluster_cell_prep Cell Preparation cluster_recording_setup Recording Setup cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture primary neurons (e.g., rat cerebellar Purkinje cells) on coverslips place_coverslip Place coverslip in recording chamber on microscope stage cell_culture->place_coverslip perfuse Perfuse with extracellular solution place_coverslip->perfuse pipette Pull and fill patch pipette with intracellular solution approach_cell Approach a neuron with the patch pipette pipette->approach_cell giga_seal Form a gigaohm seal approach_cell->giga_seal whole_cell Rupture the membrane to achieve whole-cell configuration giga_seal->whole_cell record_baseline Record baseline calcium currents using a voltage-step protocol whole_cell->record_baseline apply_sftx Apply this compound via the perfusion system record_baseline->apply_sftx record_inhibition Record calcium currents in the presence of this compound apply_sftx->record_inhibition washout Washout this compound with extracellular solution record_inhibition->washout record_recovery Record recovery of calcium currents washout->record_recovery measure_current Measure peak current amplitudes record_recovery->measure_current calculate_inhibition Calculate percentage of inhibition measure_current->calculate_inhibition dose_response Construct dose-response curves to determine IC₅₀ calculate_inhibition->dose_response signaling_pathway sFTX This compound VGCC Voltage-Gated Calcium Channels (P/Q, N, L-type) sFTX->VGCC Inhibition Ca_influx Calcium Influx VGCC->Ca_influx Mediates Neurotransmitter_release Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter_release Triggers Synaptic_transmission Synaptic Transmission Neurotransmitter_release->Synaptic_transmission Leads to Cellular_responses Downstream Cellular Responses Synaptic_transmission->Cellular_responses Modulates

Unveiling the Role of P-type Calcium Channels in Neuronal Function: A Technical Guide to Utilizing sFTX-3.3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of sFTX-3.3, a synthetic polyamine amide analogue of a spider venom toxin, as a pharmacological tool to investigate the physiological and pathological roles of P-type (Cav2.1) voltage-gated calcium channels in neurons. P-type channels are critical regulators of neuronal excitability and neurotransmitter release, making them a key target for understanding neurological disorders and for the development of novel therapeutics.

Quantitative Analysis of this compound Interaction with High-Voltage Activated Calcium Channels

This compound acts as an antagonist of several high-voltage activated calcium channels. Its potency varies across different channel subtypes, and this selectivity is crucial for its utility in isolating the contribution of P-type channels to neuronal processes. The following tables summarize the available quantitative data on the inhibitory effects of this compound and its related compound, FTX-3.3, on various calcium channel types.

CompoundChannel TypeIC50 (mM)Cell TypeReference
This compound P-type~ 0.24Rat Purkinje Neurons[1]
N-type~ 0.70Rat Superior Cervical Ganglion Neurons[1]
FTX-3.3 P-type~ 0.13Rat Purkinje Neurons[1]
N-type~ 0.24Rat Superior Cervical Ganglion Neurons[1]

Table 1: Comparative IC50 Values of this compound and FTX-3.3. This table highlights the relative potency of this compound and FTX-3.3 against P-type and N-type calcium channels. FTX-3.3 is approximately twice as potent as this compound against P-type channels.[1] Both compounds also exhibit blocking activity against L-type channels.[1]

Experimental Protocols for Characterizing this compound Effects

The primary technique for investigating the effects of this compound on P-type calcium channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in isolated neurons.

Whole-Cell Patch-Clamp Electrophysiology in Cerebellar Purkinje Neurons

Cerebellar Purkinje neurons are an ideal model system for studying P-type channels as they express these channels at high densities.

Objective: To measure the dose-dependent inhibition of P-type calcium channel currents by this compound.

Materials:

  • Animal Model: Acutely dissociated or cultured cerebellar Purkinje neurons from rats or mice.

  • Recording Setup: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 1 MgCl₂, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.001 mM) should be included to block voltage-gated sodium channels.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Isolate Purkinje neurons from the cerebellum using standard enzymatic and mechanical dissociation methods.

  • Establish Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane patch to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the neuron at a membrane potential of -80 mV to ensure the channels are in a closed, non-inactivated state.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 50-100 ms) to elicit calcium channel currents.

  • Data Acquisition: Record the inward barium currents (carried through calcium channels) in response to the voltage steps.

  • Application of this compound: Perfuse the recording chamber with the external solution containing varying concentrations of this compound.

  • Data Analysis: Measure the peak inward current at each this compound concentration. Plot the percentage of current inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizing the Impact of this compound on Neuronal Signaling

The blockade of P-type calcium channels by this compound has significant downstream consequences for neuronal function, primarily by inhibiting calcium-dependent processes. The following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflow.

sFTX_Mechanism_of_Action cluster_membrane Neuronal Membrane P_type_Channel P-type Ca²⁺ Channel (Cav2.1) Ca_Influx Ca²⁺ Influx P_type_Channel->Ca_Influx mediates sFTX This compound sFTX->P_type_Channel blocks Depolarization Depolarization Depolarization->P_type_Channel activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Gene_Expression Gene Expression & Enzyme Activity Ca_Influx->Gene_Expression

Figure 1: Mechanism of this compound action on P-type calcium channels.

Experimental_Workflow Neuron_Isolation Isolate Purkinje Neurons Patch_Clamp Establish Whole-Cell Patch-Clamp Neuron_Isolation->Patch_Clamp Record_Baseline Record Baseline P-type Currents Patch_Clamp->Record_Baseline Apply_sFTX Apply this compound Record_Baseline->Apply_sFTX Record_Inhibition Record Inhibited P-type Currents Apply_sFTX->Record_Inhibition Data_Analysis Analyze Dose-Response (IC50) Record_Inhibition->Data_Analysis

Figure 2: Experimental workflow for this compound characterization.

Downstream Signaling Pathways Modulated by P-type Channels

P-type calcium channels are key players in initiating intracellular signaling cascades that regulate a multitude of neuronal functions. The influx of calcium through these channels acts as a second messenger, activating various downstream effectors.

P_type_Signaling_Pathway P_type_Channel P-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx P_type_Channel->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin binds to Synaptic_Vesicle_Fusion Synaptic Vesicle Fusion Machinery Ca_Influx->Synaptic_Vesicle_Fusion triggers CaMK Ca²⁺/CaM-dependent Protein Kinases (CaMKs) Calmodulin->CaMK activates CREB CREB Phosphorylation CaMK->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription Neurotransmitter_Release Neurotransmitter Release Synaptic_Vesicle_Fusion->Neurotransmitter_Release

Figure 3: Downstream signaling cascade of P-type calcium channels.

Conclusion

This compound serves as a valuable pharmacological agent for the functional dissection of P-type calcium channels in neurons. Its ability to selectively block these channels, albeit with some off-target effects on other high-voltage activated channels, allows researchers to probe their contribution to synaptic transmission, neuronal excitability, and calcium-dependent signaling pathways. The detailed experimental protocols and understanding of the downstream effects outlined in this guide provide a solid foundation for utilizing this compound to advance our understanding of neuronal function and to explore novel therapeutic strategies for neurological disorders.

References

Unraveling the Role of sFTX-3.3 in Synaptic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on sFTX-3.3, a synthetic polyamine amide derived from funnel-web spider venom, and its significant role in modulating synaptic transmission. By targeting key presynaptic calcium channels, this compound offers a valuable pharmacological tool for dissecting the intricate mechanisms of neurotransmitter release. This document synthesizes the current understanding of its mechanism of action, presents quantitative data on its efficacy, details relevant experimental methodologies, and visualizes the involved signaling pathways.

Core Mechanism of Action: Blockade of Presynaptic Calcium Channels

This compound functions as an antagonist of high-threshold voltage-gated calcium channels (VGCCs), which are pivotal for the influx of calcium ions into the presynaptic terminal—a critical step for initiating neurotransmitter release.[1][2] Research has demonstrated that this compound exhibits a blocking effect on multiple types of VGCCs, including P-type, N-type, and L-type channels.[3] This non-selective blockade effectively reduces the presynaptic calcium concentration, thereby inhibiting the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter exocytosis.[4] The voltage-dependent nature of this antagonism means that the inhibitory effect of this compound is more pronounced at more negative membrane potentials.[3]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique on rat neurons.[3] The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the toxin's efficacy in blocking different calcium channel subtypes.

Calcium Channel SubtypeThis compound IC50 (mM)FTX-3.3 IC50 (mM)Notes
P-type~0.24~0.13FTX-3.3 is approximately twice as potent.
N-type~0.70~0.24FTX-3.3 is approximately three times more potent.
L-type1 mM (blocks ~50%)0.5 mM (blocks ~65%)Data presented as percentage of block at a given concentration.
Data sourced from a study on rat Purkinje and superior cervical ganglia neurons.[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on ion channel currents in individual neurons.[3]

Objective: To measure the inhibitory effect of this compound on voltage-gated calcium channel currents.

Materials:

  • Cells: Isolated rat Purkinje or superior cervical ganglia neurons.

  • External Solution (ACSF): Containing (in mM): 130 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution: Containing (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: Prepared in deionized water.

  • Patch Pipettes: Pulled from borosilicate glass, with a resistance of 3-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Isolate and culture neurons on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with ACSF.

  • Pipette Positioning: Under microscopic guidance, approach a neuron with the patch pipette containing the internal solution.

  • Gigaohm Seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the neuron at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.

  • This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with ACSF containing the desired concentration of this compound.

  • Data Acquisition: Record calcium channel currents before, during, and after the application of this compound to measure the extent of inhibition.

  • Data Analysis: Analyze the recorded currents to determine the percentage of block and calculate the IC50 value.

Neurotransmitter Release Assay (Conceptual Protocol)

While a specific protocol for this compound is not detailed in the provided search results, a representative method based on common practices for studying presynaptic inhibitors is outlined below.

Objective: To quantify the effect of this compound on the release of a specific neurotransmitter (e.g., glutamate) from synaptosomes.

Materials:

  • Synaptosomes: Prepared from rat brain tissue.

  • Krebs-Ringer Buffer: Containing appropriate salts, glucose, and a pH buffer.

  • Loading Solution: Krebs-Ringer buffer containing a fluorescent neurotransmitter analogue or a radiolabeled neurotransmitter.

  • Depolarization Solution: Krebs-Ringer buffer with an elevated potassium concentration (e.g., 50 mM KCl) to induce depolarization.

  • This compound Solution: Prepared in Krebs-Ringer buffer at various concentrations.

  • Microplate Reader or Scintillation Counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region using standard subcellular fractionation techniques.

  • Loading: Incubate the synaptosomes with the loading solution to allow for the uptake of the labeled neurotransmitter.

  • Washing: Wash the loaded synaptosomes to remove excess label from the extracellular medium.

  • Pre-incubation with this compound: Incubate the synaptosomes with different concentrations of this compound for a defined period.

  • Stimulation of Release: Induce neurotransmitter release by adding the high-potassium depolarization solution.

  • Sample Collection: After a short incubation period, collect the supernatant containing the released neurotransmitter.

  • Quantification: Measure the amount of released neurotransmitter using a microplate reader (for fluorescent probes) or a scintillation counter (for radiolabeled probes).

  • Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of this compound to determine the inhibitory effect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

sFTX33_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential VGCC Voltage-Gated Ca²⁺ Channel (P/Q, N, L-type) AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opening sFTX This compound sFTX->VGCC Blockade Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Vesicle_docking Synaptic Vesicle Docking & Priming SNARE SNARE Complex (Syntaxin, SNAP-25, Synaptobrevin) Vesicle_docking->SNARE SNARE->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release NT Neurotransmitters NT_release->NT Receptor Postsynaptic Receptors NT->Receptor Signal Postsynaptic Signal Receptor->Signal sFTX33_Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology (Whole-Cell Patch Clamp) cluster_release_assay Neurotransmitter Release Assay Neuron_isolation Isolate Neurons or Prepare Synaptosomes Patch Establish Whole-Cell Configuration Neuron_isolation->Patch Load_NT Load with Labeled Neurotransmitter Neuron_isolation->Load_NT Record_baseline Record Baseline Ca²⁺ Currents Patch->Record_baseline Apply_sFTX Apply this compound Record_baseline->Apply_sFTX Record_inhibition Record Inhibited Ca²⁺ Currents Apply_sFTX->Record_inhibition Analyze_electro Analyze Current Block & Calculate IC50 Record_inhibition->Analyze_electro Incubate_sFTX Incubate with this compound Load_NT->Incubate_sFTX Stimulate_release Induce Depolarization Incubate_sFTX->Stimulate_release Quantify_release Quantify Released Neurotransmitter Stimulate_release->Quantify_release Analyze_release Determine Inhibition of Release Quantify_release->Analyze_release

References

Methodological & Application

Application Notes and Protocols for sFTX-3.3 as a CaV2.1 Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

sFTX-3.3, a synthetic polyamine amide analogue of a toxin from the funnel-web spider Agelenopsis aperta, is a known antagonist of P-type voltage-gated calcium channels (CaV2.1).[1][2] These channels are critical for neurotransmitter release and are implicated in various neurological conditions.[3][4][5][6][7] Understanding the effective concentration and methodology for studying this compound is crucial for its use as a pharmacological tool in research and drug development. These application notes provide a summary of the effective concentrations of this compound, detailed experimental protocols for its characterization, and visual diagrams of the relevant pathways and workflows.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound for blocking CaV2.1 channels can vary significantly depending on the experimental system, including the specific cell type and the subpopulations of channels expressed. Below is a summary of reported IC50 values.

ToxinChannel TypeCell TypeIC50Reference
This compoundP-type (CaV2.1)Rat Neurons~0.24 mM[1]
This compoundP-type (CaV2.1) - Subpopulation 1Mature Rat Cerebellar Purkinje Neurons33 nM[2]
This compoundP-type (CaV2.1) - Subpopulation 2Mature Rat Cerebellar Purkinje Neurons33 nM[2]
FTX-3.3P-type (CaV2.1)Rat Neurons~0.13 mM[1]
FTX-3.3P-type (CaV2.1) - Subpopulation 1Mature Rat Cerebellar Purkinje Neurons55 pM[2]
FTX-3.3P-type (CaV2.1) - Subpopulation 3Mature Rat Cerebellar Purkinje Neurons125 nM[2]

Note: A study on mature rat cerebellar Purkinje neurons revealed multiple populations of P-type Ca2+ channels with differential sensitivity to this compound and its related compound, FTX-3.3.[2] One subpopulation of channels was blocked by this compound with an IC50 of 33 nM but was insensitive to FTX-3.3, while another was sensitive to both.[2] A third population was resistant to this compound but was blocked by FTX-3.3.[2] This highlights the importance of characterizing the specific channel population in the system of interest. The block of CaV2.1 channels by this compound has been shown to be voltage-dependent, with less inhibition at more positive potentials.[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring CaV2.1 Channel Block

This protocol describes the methodology to assess the inhibitory effect of this compound on CaV2.1 channels using the whole-cell patch-clamp technique in cultured neurons.

1. Cell Preparation:

  • Culture primary neurons (e.g., rat cerebellar Purkinje cells or superior cervical ganglion neurons) on glass coverslips.
  • Alternatively, use a heterologous expression system (e.g., HEK293 or Xenopus oocytes) transfected with the cDNA for the CaV2.1 α1 subunit along with auxiliary β and α2δ subunits.

2. Solutions:

  • External Solution (in mM): 130 tetraethylammonium (B1195904) (TEA)-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with TEA-OH. Add 0.001 tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels.
  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Obtain a giga-ohm seal on a target cell and establish the whole-cell configuration.
  • Hold the cell membrane potential at -80 mV.
  • Elicit CaV2.1 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms) at a regular interval (e.g., every 15 seconds).
  • Record baseline currents for a stable period (e.g., 3-5 minutes).

4. Application of this compound:

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
  • Continue recording the evoked currents until a steady-state block is achieved.
  • To determine the dose-response relationship, apply increasing concentrations of this compound sequentially, allowing for washout between applications if the block is reversible.

5. Data Analysis:

  • Measure the peak amplitude of the evoked inward Ba2+ current before (control) and after the application of this compound.
  • Calculate the percentage of current inhibition for each concentration.
  • Plot the percentage of inhibition as a function of the this compound concentration.
  • Fit the data with a Hill equation to determine the IC50 value and the Hill coefficient.
  • To assess voltage-dependence, repeat the experiment using a range of depolarizing voltage steps and compare the degree of block at each potential.

Mandatory Visualizations

Signaling Pathway Diagram

sFTX This compound Block Block sFTX->Block CaV CaV2.1 Channel Ca_ion Ca²⁺ Influx CaV->Ca_ion Depolarization NT_release Neurotransmitter Release Ca_ion->NT_release Block->CaV Block->Ca_ion Prevents Inhibition Inhibition

Caption: Mechanism of this compound action on CaV2.1 channels.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Purkinje Neurons) Patch Establish Whole-Cell Patch-Clamp Cell_Prep->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Baseline Record Baseline CaV2.1 Currents Patch->Baseline Apply_sFTX Apply this compound Baseline->Apply_sFTX Record_Block Record Blocked CaV2.1 Currents Apply_sFTX->Record_Block Measure Measure Current Inhibition Record_Block->Measure Dose_Response Generate Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for determining this compound IC50 on CaV2.1.

References

Application Notes and Protocols: Preparation of sFTX-3.3 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

sFTX-3.3 is a novel synthetic peptide toxin analog under investigation for its potential as a modulator of specific ion channels. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization, handling, and storage of this compound to ensure its stability and activity for experimental use.

This compound Properties and Solubility

Proper preparation begins with understanding the physicochemical properties of the compound. The following table summarizes essential information for this compound. Researchers should always refer to the manufacturer-provided Certificate of Analysis for lot-specific details.

ParameterValueNotes
Molecular Weight (MW) 1045.2 g/mol (Example Value) Always use the exact MW from the Certificate of Analysis for accurate molarity calculations.
Appearance White to off-white lyophilized powderVisually inspect the compound upon receipt.
Purity >95% (HPLC)Purity will affect the actual concentration of the active compound.
Recommended Solvents 1. Sterile deionized water 2. DMSO (Dimethyl Sulfoxide)Initial solubility tests are recommended. Water is preferred for most cell-based assays to avoid solvent toxicity.
Aqueous Solubility Up to 10 mg/mLSolubility can be enhanced by gentle vortexing or sonication. Avoid vigorous shaking to prevent peptide degradation.
DMSO Solubility Up to 50 mg/mLDMSO is suitable for creating high-concentration stock solutions.

Experimental Protocol: Preparing a 1 mM this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in sterile deionized water.

3.1. Materials

  • This compound lyophilized powder (e.g., 1 mg)

  • Sterile, nuclease-free deionized water

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Analytical balance (if weighing is required)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Procedure

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition:

    • To prepare a 1 mM stock solution from 1 mg of this compound (MW = 1045.2 g/mol ), the required volume of solvent is calculated using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (1 mg / 1045.2 g/mol ) / (1 mM) * 10^6 = 956.75 µL

    • Carefully add 956.8 µL of sterile deionized water to the vial containing 1 mg of this compound.

  • Solubilization: Close the vial cap tightly and gently vortex for 10-15 seconds to dissolve the peptide. If necessary, let the solution sit at room temperature for a few minutes and vortex again. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (1-2 days), the solution can be stored at 4°C. Always refer to the manufacturer's recommendations for optimal storage conditions.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation and a hypothetical signaling pathway involving this compound.

G cluster_prep Stock Solution Preparation Workflow compound Receive Lyophilized This compound equilibrate Equilibrate to Room Temperature compound->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., Water or DMSO) centrifuge->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway Hypothetical this compound Signaling Pathway sFTX This compound ion_channel Target Ion Channel (e.g., Nav1.7) sFTX->ion_channel Binds & Modulates ion_flux Altered Ion Flux (Na+ Influx) ion_channel->ion_flux membrane_potential Change in Membrane Potential ion_flux->membrane_potential cellular_response Cellular Response (e.g., Action Potential Firing) membrane_potential->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Best Practices and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound.

  • Aseptic Technique: Use sterile materials and aseptic techniques to prevent microbial contamination of the stock solution, which could interfere with in vitro assays.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. Aliquoting the stock solution is crucial for maintaining its integrity.

  • Solvent Purity: Use high-purity, sterile solvents to avoid introducing contaminants that could affect experimental results.

  • Verification: After preparation, it is good practice to verify the concentration of the stock solution using a suitable analytical method, such as UV-Vis spectroscopy, if an extinction coefficient is known.

Application Notes and Protocols: sFTX-3.3 in the Investigation of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sFTX-3.3 is a synthetic polyamine amide that functions as a non-selective antagonist of high-threshold voltage-gated calcium channels, specifically targeting P-type, N-type, and L-type channels.[1] Dysregulation of calcium homeostasis is a well-established hallmark of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The aberrant influx of calcium through voltage-gated calcium channels can trigger a cascade of neurotoxic events, including excitotoxicity, mitochondrial dysfunction, and apoptosis. The unique pharmacological profile of this compound as a multi-target calcium channel blocker makes it a valuable research tool for investigating the role of calcium dysregulation in the pathophysiology of neurodegenerative disorders and for exploring potential therapeutic strategies.

These application notes provide an overview of the potential applications of this compound in neurodegenerative disease research and offer detailed protocols for its use in key experimental models.

Quantitative Data Summary

The inhibitory activity of this compound on various high-threshold calcium channels has been characterized electrophysiologically. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound.

Target Calcium ChannelIC₅₀ (mM)Reference
P-type~ 0.24[1]
N-type~ 0.70[1]
L-typeNot explicitly defined with an IC₅₀, but 1 mM this compound blocks ~50% of Bay K8644-enhanced current.[1]

Potential Applications in Neurodegenerative Disease Research

Given its mechanism of action, this compound can be employed to:

  • Investigate the contribution of specific calcium channel subtypes to neurotoxicity: By comparing the effects of this compound with more selective channel blockers, researchers can dissect the relative contributions of P-type, N-type, and L-type channels to neuronal death in various disease models.

  • Elucidate downstream signaling pathways activated by calcium influx: this compound can be used to block calcium entry and observe the downstream effects on pathways implicated in neurodegeneration, such as those involving calcineurin, calpains, and CREB.

  • Evaluate the therapeutic potential of broad-spectrum calcium channel blockade: The ability of this compound to inhibit multiple types of calcium channels may offer a more robust neuroprotective effect compared to selective blockers.

  • Screen for neuroprotective compounds: this compound can be used as a positive control or a tool to validate cellular models of calcium-induced neurotoxicity for high-throughput screening of novel therapeutic agents.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in an In Vitro Model of Excitotoxicity

This protocol details the use of this compound to evaluate its protective effects against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Materials:

  • Primary cortical or hippocampal neurons
  • Neurobasal medium supplemented with B27 and GlutaMAX
  • This compound (stock solution in sterile water or appropriate buffer)
  • Glutamate (B1630785)
  • Lactate dehydrogenase (LDH) cytotoxicity assay kit
  • Phosphate-buffered saline (PBS)
  • Multi-well culture plates

2. Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Plate primary neurons B Culture for 7-10 days A->B C Pre-incubate with this compound (various concentrations) for 1 hour B->C D Induce excitotoxicity with Glutamate (e.g., 100 µM) for 24 hours C->D E Collect culture supernatant D->E F Perform LDH cytotoxicity assay E->F G Quantify neuronal death F->G H Normalize data to control wells G->H I Determine dose-response curve for this compound H->I

Workflow for assessing the neuroprotective effects of this compound.

3. Detailed Steps:

  • Plate primary neurons in multi-well plates at a suitable density.
  • Culture the neurons for 7-10 days to allow for maturation.
  • Prepare serial dilutions of this compound in culture medium.
  • Remove the old medium from the neurons and replace it with the medium containing different concentrations of this compound. Incubate for 1 hour.
  • Add glutamate to the wells to induce excitotoxicity. Include control wells with no glutamate and wells with glutamate but no this compound.
  • Incubate for 24 hours.
  • Collect the culture supernatant to measure LDH release, an indicator of cell death.
  • Perform the LDH assay according to the manufacturer's instructions.
  • Analyze the data to determine the concentration at which this compound provides significant neuroprotection.

Protocol 2: Investigation of Calcium Influx in a Cellular Model of Neurodegeneration

This protocol describes the use of this compound to measure its effect on calcium influx in a cell line model expressing a mutant protein associated with a neurodegenerative disease (e.g., HEK293 cells expressing mutant huntingtin).

1. Materials:

  • HEK293 cells expressing the protein of interest
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • This compound
  • Fura-2 AM or other calcium indicator dye
  • Pluronic F-127
  • Hanks' Balanced Salt Solution (HBSS)
  • Potassium chloride (KCl) for depolarization
  • Fluorescence plate reader or microscope

2. Experimental Workflow:

G cluster_0 Cell Preparation and Dye Loading cluster_1 Treatment and Measurement cluster_2 Data Analysis A Seed cells on glass-bottom dishes or 96-well plates B Load cells with Fura-2 AM A->B C Wash cells and add HBSS B->C D Add this compound and incubate C->D E Establish baseline fluorescence D->E F Depolarize cells with KCl E->F G Record changes in intracellular calcium concentration F->G H Calculate the ratio of fluorescence intensities G->H I Compare calcium influx in treated vs. untreated cells H->I

Workflow for measuring this compound's effect on calcium influx.

3. Detailed Steps:

  • Seed the cells on an appropriate imaging plate.
  • Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
  • Wash the cells with HBSS to remove excess dye.
  • Add HBSS containing this compound at the desired concentration and incubate for a short period.
  • Measure the baseline fluorescence using a plate reader or microscope with appropriate filters for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
  • Stimulate the cells with a high concentration of KCl to induce depolarization and open voltage-gated calcium channels.
  • Record the changes in fluorescence intensity over time.
  • Calculate the ratio of the fluorescence at 340 nm to 380 nm to determine the relative intracellular calcium concentration.
  • Compare the KCl-induced calcium influx in cells treated with this compound to untreated control cells.

Signaling Pathways

The neuroprotective effects of this compound are likely mediated through the inhibition of calcium-dependent neurotoxic signaling cascades. The following diagram illustrates a simplified pathway of how this compound may confer neuroprotection.

G cluster_0 Neurotoxic Stimulus (e.g., Glutamate) cluster_1 Calcium Influx and Blockade cluster_2 Downstream Neurotoxic Events Stimulus Glutamate VGCC P/N/L-type Ca²⁺ Channels Stimulus->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx sFTX This compound sFTX->VGCC Calpain Calpain Activation Ca_influx->Calpain Mito Mitochondrial Dysfunction Ca_influx->Mito Apoptosis Apoptosis Calpain->Apoptosis Mito->Apoptosis Neuronal_death Neuronal Death Apoptosis->Neuronal_death

Proposed mechanism of this compound-mediated neuroprotection.

Conclusion

This compound represents a versatile pharmacological tool for the study of calcium channel function in the context of neurodegenerative diseases. Its ability to block multiple types of high-threshold calcium channels allows for the broad investigation of calcium dysregulation in disease pathogenesis. The protocols and information provided herein serve as a starting point for researchers to explore the potential of this compound in their specific models of neurodegeneration. Further research is warranted to fully elucidate the therapeutic potential of targeting these channels in complex neurological disorders.

References

Application Notes and Protocols: sFTX-3.3 Administration for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo studies detailing the administration, efficacy, or toxicology of sFTX-3.3 in animal models have been published. The following application notes and protocols are based on the known in vitro activity of this compound and in vivo data from functionally related toxins that target voltage-gated calcium channels. These protocols should be considered as a starting point for study design and will require significant optimization.

Introduction

This compound is a synthetic polyamine amide analogue of FTX-3.3, a toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. In vitro studies have characterized this compound as a non-selective blocker of high-threshold voltage-gated calcium channels (VGCCs), including P-type, N-type, and L-type channels.[1] Its ability to modulate neuronal excitability through the blockade of these channels suggests its potential therapeutic utility in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.

This document provides a summary of the known characteristics of this compound and a set of detailed, hypothetical protocols for its administration in in vivo animal studies to investigate its potential therapeutic effects.

Mechanism of Action and In Vitro Data

This compound exerts its physiological effects by physically occluding the pore of high-threshold voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into the neuron. This reduction in calcium influx at the presynaptic terminal is expected to decrease the release of neurotransmitters, leading to a dampening of synaptic transmission.

Signaling Pathway of P/Q-type Calcium Channel Blockade

sFTX-3.3_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Depol Membrane Depolarization AP->Depol VGCC P/Q-type Ca2+ Channel Depol->VGCC Opens VGCC->Ca_influx sFTX This compound sFTX->VGCC Blocks Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion Vesicle->NT_release NT_release->NT Receptor Postsynaptic Receptors NT->Receptor Binds Signal Postsynaptic Signal Receptor->Signal sFTX-3.3_In_Vivo_Workflow cluster_setup Model Development & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis SNL Spinal Nerve Ligation (SNL) Surgery Recovery Recovery Period (7-14 days) SNL->Recovery Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Recovery->Baseline Grouping Randomize into Groups (Vehicle, this compound doses) Baseline->Grouping Admin Intrathecal Administration of this compound Grouping->Admin Post_Test Post-treatment Behavioral Testing (at various time points) Admin->Post_Test Data Data Collection & Analysis Post_Test->Data Results Determine Efficacy and Dose-Response Data->Results

References

Techniques for Measuring the Binding Affinity of sFTX-3.3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sFTX-3.3 is a synthetic polyamine amide analogue of FTX, a toxin isolated from the venom of the funnel web spider, Agelenopsis aperta.[1] It functions as a potent antagonist of high-threshold voltage-gated calcium channels, including P-type, N-type, and L-type channels.[2][3] Understanding the binding affinity of this compound to these ion channels is crucial for its development as a pharmacological tool and potential therapeutic agent. This document provides detailed application notes and protocols for various techniques to accurately measure the binding affinity of this compound.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against different calcium channel subtypes. The IC50 value represents the concentration of this compound required to inhibit 50% of the channel's activity and is a common measure of binding affinity for channel blockers.

Calcium Channel SubtypeReported IC50 ValuesReference
P-type~0.24 mM, 33 nM[1][2]
N-type~0.70 mM[2]
L-typeBlocks 50% of current at 1 mM[2]

Experimental Protocols

This section details the methodologies for key experiments to determine the binding affinity of this compound.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard technique for characterizing the functional effects of ion channel modulators like this compound in real-time.[4][5][6]

Principle: This technique allows the measurement of ionic currents flowing through the entire cell membrane. By applying this compound at various concentrations and measuring the resulting inhibition of calcium channel currents, a dose-response curve can be generated to determine the IC50 value.

Protocol:

  • Cell Preparation:

    • Culture cells expressing the target calcium channel subtype (e.g., Purkinje neurons for P-type channels) on glass coverslips.[5][7]

    • A few days before recording, plate the neurons onto the coverslips to allow for adherence.[5]

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[8]

    • Internal Solution (Pipette Solution): Containing (in mM): K-Gluconate based internal solution is commonly used. The exact composition can be optimized for the specific cell type and channel being studied.[5]

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent and dilute it in the external solution to the desired final concentrations for application.

  • Recording Procedure:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate (e.g., 1.5 mL/min).[5]

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[5]

    • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[8]

    • Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium channel currents.

    • After obtaining a stable baseline recording, perfuse the chamber with external solution containing increasing concentrations of this compound.

    • Record the inhibition of the calcium current at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after the application of this compound at each concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Experimental Workflow:

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_prep Cell Culture giga_seal Giga Seal Formation cell_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_pull Pipette Pulling pipette_pull->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline sftx_app This compound Application baseline->sftx_app inhibition_rec Inhibition Recording sftx_app->inhibition_rec data_acq Data Acquisition inhibition_rec->data_acq dose_response Dose-Response Curve data_acq->dose_response ic50 IC50 Determination dose_response->ic50

Whole-Cell Patch Clamp Workflow

Radioligand Binding Assay

This is a high-throughput method to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from its receptor.[9][10][11]

Principle: A radiolabeled ligand with known affinity for the target calcium channel is incubated with a membrane preparation containing the channel. The unlabeled this compound is then added at increasing concentrations, and the displacement of the radioligand is measured. This allows for the determination of the inhibitory constant (Ki) of this compound.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target calcium channels in a cold lysis buffer.[10]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]PN200-100 for L-type channels or [¹²⁵I]ω-conotoxin MVIIA for N-type channels), and increasing concentrations of unlabeled this compound.[9]

    • For total binding, omit the unlabeled this compound.

    • For non-specific binding, add a high concentration of a known unlabeled ligand for the target channel.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis mem_prep Membrane Preparation incubation Incubation of Membranes, Radioligand & this compound mem_prep->incubation radioligand_prep Radioligand & this compound Preparation radioligand_prep->incubation filtration Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting specific_binding Calculate Specific Binding counting->specific_binding competition_curve Competition Binding Curve specific_binding->competition_curve ki_calc Ki Calculation competition_curve->ki_calc

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12][13][14]

Principle: One binding partner (e.g., the purified calcium channel protein) is immobilized on a sensor chip. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Protocol:

  • Protein Immobilization:

    • Purify the target calcium channel protein. This can be challenging for membrane proteins and may require solubilization in detergents.

    • Immobilize the purified channel protein onto a suitable SPR sensor chip (e.g., via amine coupling).

  • Binding Measurement:

    • Equilibrate the sensor chip with running buffer.

    • Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized protein).

    • Monitor the SPR signal in real-time to observe the association and dissociation phases.

    • After each injection, regenerate the sensor surface to remove bound this compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in their size, charge, and hydration shell upon binding.[15][16][17]

Principle: The target calcium channel is fluorescently labeled. The binding of this compound to the labeled channel alters its thermophoretic movement, which is detected as a change in fluorescence in the heated spot. By titrating this compound, a binding curve can be generated to determine the Kd.

Protocol:

  • Protein Labeling:

    • Label the purified calcium channel protein with a fluorescent dye.

  • Sample Preparation:

    • Prepare a series of dilutions of this compound.

    • Mix each dilution with a constant concentration of the fluorescently labeled calcium channel.

  • Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the fluorescence is monitored.

  • Data Analysis:

    • Plot the change in normalized fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a binding equation to determine the Kd.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving P-type, N-type, and L-type calcium channels.

P_type_pathway cluster_membrane Presynaptic Terminal cluster_cytosol Cytosol AP Action Potential P_channel P-type Ca2+ Channel (CaV2.1) AP->P_channel Depolarization Ca_influx Ca2+ Influx P_channel->Ca_influx Opens Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release Vesicle->NT_release Fusion sFTX This compound sFTX->P_channel Blocks

P-type Calcium Channel Signaling Pathway

N_type_pathway cluster_membrane Presynaptic Terminal cluster_cytosol Cytosol AP Action Potential N_channel N-type Ca2+ Channel (CaV2.2) AP->N_channel Depolarization Ca_influx Ca2+ Influx N_channel->Ca_influx Opens SNARE SNARE Complex Ca_influx->SNARE Activates NT_release Neurotransmitter Release SNARE->NT_release Mediates Vesicle Fusion sFTX This compound sFTX->N_channel Blocks

N-type Calcium Channel Signaling Pathway

L_type_pathway cluster_membrane Postsynaptic Membrane / Muscle Cell cluster_cytosol Cytosol Depol Membrane Depolarization L_channel L-type Ca2+ Channel (CaV1.x) Depol->L_channel Activates Ca_influx Ca2+ Influx L_channel->Ca_influx Opens Contraction Muscle Contraction Ca_influx->Contraction Calmodulin Calmodulin Ca_influx->Calmodulin Binds to Gene_exp Gene Expression CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates CREB->Gene_exp Regulates sFTX This compound sFTX->L_channel Blocks

L-type Calcium Channel Signaling Pathway

References

Practical Guide for sFTX-3.3 Application in Brain Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

sFTX-3.3 is a synthetic polyamine amide analogue of a toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. It is a valuable pharmacological tool for the investigation of neuronal function due to its activity as an antagonist of high-voltage activated (HVA) calcium channels. Specifically, this compound exhibits inhibitory activity against P-type (Caᵥ2.1), N-type (Caᵥ2.2), and L-type (Caᵥ1.x) calcium channels.[1] This broad-spectrum blockade of key regulators of neurotransmitter release and neuronal excitability makes this compound a potent modulator of synaptic transmission and neuronal firing patterns. These application notes provide a practical guide for the use of this compound in acute brain slice electrophysiology, a common ex vivo model for studying synaptic function and neuronal circuitry.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the known inhibitory concentrations (IC₅₀) of this compound on various calcium channel subtypes. These values are critical for designing experiments to selectively or broadly target these channels in brain slice preparations.

Target Ion ChannelThis compound IC₅₀ (in rat neurons)Expected Functional Consequence in Brain Slices
P-type (Caᵥ2.1)~0.24 mMInhibition of neurotransmitter release at many central synapses, leading to a decrease in excitatory postsynaptic current/potential (EPSC/P) amplitude. Alteration of short-term synaptic plasticity, such as an increase in paired-pulse facilitation (PPF).
N-type (Caᵥ2.2)~0.70 mMReduction of neurotransmitter release, contributing to the overall decrease in synaptic strength.
L-type (Caᵥ1.x)Blocks ~50% of current at 1 mMModulation of neuronal excitability, particularly affecting processes dependent on somatic and dendritic calcium influx, such as afterhyperpolarizations and gene expression.[1]

Experimental Protocols

I. Preparation of Acute Brain Slices

This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings. Specific parameters may need to be optimized based on the brain region of interest and the age of the animal.

Materials:

  • Animal (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Anesthesia and Decapitation: Deeply anesthetize the animal according to approved institutional protocols. Once the animal is fully anesthetized, perform decapitation.

  • Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated cutting solution.

  • Blocking and Mounting: Trim the brain to isolate the region of interest. Glue the brain block onto the vibratome specimen disc.

  • Slicing: Transfer the mounted brain to the vibratome buffer tray filled with ice-cold, carbogenated cutting solution. Slice the brain at the desired thickness (typically 250-350 µm).

  • Recovery: Carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 60 minutes before commencing recordings. After the initial recovery period at an elevated temperature, the slices can be maintained at room temperature.

II. Application of this compound and Electrophysiological Recording

This protocol outlines the bath application of this compound and subsequent electrophysiological recording to assess its effects on synaptic transmission and neuronal excitability.

Materials:

  • Prepared acute brain slices in a recording chamber

  • This compound stock solution (dissolved in a suitable solvent, e.g., water or aCSF)

  • Recording aCSF

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope)

  • Glass recording pipettes filled with internal solution

  • Data acquisition software

Procedure:

  • Slice Transfer: Transfer a recovered brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest.

    • For Synaptic Transmission: Stimulate afferent fibers and record baseline excitatory postsynaptic currents (EPSCs) or potentials (EPSPs). To assess short-term plasticity, deliver paired pulses of stimulation at various inter-stimulus intervals and measure the paired-pulse ratio (PPR).

    • For Neuronal Excitability: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the baseline firing frequency.

  • This compound Application:

    • Prepare the desired final concentration of this compound in the recording aCSF.

    • Switch the perfusion to the aCSF containing this compound.

    • Allow sufficient time for the drug to equilibrate in the slice (typically 10-15 minutes).

  • Post-Drug Recording:

    • Repeat the stimulation protocols used for the baseline recording to measure the effects of this compound on EPSC/P amplitude, PPR, and neuronal firing frequency.

  • Washout: To determine the reversibility of the this compound effects, switch the perfusion back to the control aCSF and record for a sufficient washout period.

Visualizations

Experimental Workflow for this compound Application

G cluster_prep Slice Preparation cluster_recording Electrophysiology Anesthesia Anesthetize Animal Dissection Brain Dissection Anesthesia->Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery (32-34°C) Slicing->Recovery Baseline Baseline Recording (EPSC/P, PPR, Firing Rate) Recovery->Baseline Transfer to Recording Chamber Application Bath Application of this compound Baseline->Application PostDrug Post-Drug Recording Application->PostDrug Washout Washout PostDrug->Washout

Caption: Experimental workflow for this compound application in brain slice recordings.

Signaling Pathway of this compound Action

G cluster_channels High-Voltage Activated Calcium Channels cluster_effects Downstream Neuronal Effects sFTX This compound P_type P-type (Caᵥ2.1) sFTX->P_type Inhibition N_type N-type (Caᵥ2.2) sFTX->N_type Inhibition L_type L-type (Caᵥ1.x) sFTX->L_type Inhibition NT_Release Reduced Neurotransmitter Release P_type->NT_Release N_type->NT_Release Neuronal_Excitability Altered Neuronal Excitability L_type->Neuronal_Excitability Synaptic_Transmission Decreased Synaptic Transmission (↓ EPSC/P) NT_Release->Synaptic_Transmission Short_Term_Plasticity Altered Short-Term Plasticity (↑ PPR) NT_Release->Short_Term_Plasticity

Caption: Signaling pathway illustrating the inhibitory action of this compound.

References

Troubleshooting & Optimization

Overcoming non-specific binding of sFTX-3.3 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sFTX-3.3 in experiments, with a specific focus on overcoming the common challenge of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic polyamine amide, an analogue of a toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. It is known to be a blocker of several types of voltage-gated calcium channels. Specifically, it antagonizes P-type, N-type, and L-type high-threshold calcium channels.[1][2] Due to its inhibitory action on ion channels, it and similar molecules are investigated for their therapeutic potential, particularly in the context of pain research where ion channels like Nav1.7 are key targets.[3][4][5]

Q2: What is non-specific binding and why is it a concern with a peptide like this compound?

Non-specific binding (NSB) refers to the interaction of this compound with unintended targets, such as surfaces of labware, irrelevant proteins, or off-target cellular components.[6] This is a common issue with peptides due to their diverse physicochemical properties, which can lead to various types of molecular interactions like hydrophobic, ionic, and van der Waals forces.[7]

NSB is a significant problem because it can:

  • Increase background noise: This can mask the true specific signal, reducing the sensitivity and accuracy of an assay.[9]

  • Reduce the effective concentration: If a significant portion of this compound binds to labware, the actual concentration available to interact with the intended target will be lower than expected, leading to inaccurate dose-response curves.[10]

Q3: How can I detect and quantify non-specific binding in my experiment?

Detecting NSB is a critical first step in troubleshooting. A common method is to run a control experiment where the specific target is absent. For example:

  • In a cell-based assay, you could use a cell line that does not express the target ion channel.

  • In a protein-based assay like Surface Plasmon Resonance (SPR), you can flow the analyte over a reference surface without the immobilized ligand.[6][11]

Any signal detected in these control experiments can be attributed to non-specific binding. If the signal on the reference channel is more than a third of the signal on your sample channel, the contribution of non-specific binding should be reduced.[11]

Q4: What are the general strategies to minimize non-specific binding of this compound?

Several strategies can be employed to reduce NSB. The optimal approach often involves a combination of methods tailored to your specific experimental setup.[12]

  • Buffer Optimization: Adjusting the pH and salt concentration of your buffers can be highly effective.[6][12]

  • Blocking Agents: Adding blocking proteins or detergents to your buffers can saturate non-specific binding sites.[9][13]

  • Choice of Labware: Using low-retention polypropylene (B1209903) or glass-coated plates and tubes can significantly reduce the loss of peptide due to surface adsorption.[7]

  • Surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions.[6][12]

Troubleshooting Guide: Overcoming Non-Specific Binding

This guide provides specific solutions to common problems encountered during experiments with this compound.

Problem 1: High background signal in a cell-based assay (e.g., Immunofluorescence, Flow Cytometry).

High background can obscure the specific signal from your target of interest.

  • Solution 1: Optimize Blocking Buffers:

    • Increase the concentration of your blocking protein (e.g., Bovine Serum Albumin - BSA).

    • Add a non-ionic surfactant like Tween-20 to your wash and incubation buffers.

  • Solution 2: Pre-clear your this compound solution: Incubate your diluted this compound with cells that do not express the target receptor, then use the supernatant for your actual experiment.

  • Solution 3: Increase the number and duration of wash steps: This can help remove loosely bound, non-specific molecules.

Problem 2: Inconsistent results and poor reproducibility.

This may be due to variable loss of this compound to the surfaces of tubes and plates.

  • Solution 1: Use low-binding labware: Switch to polypropylene tubes and plates specifically designed for low protein/peptide binding.

  • Solution 2: Prepare dilutions fresh: Peptides can adsorb to surfaces over time. Preparing your working solutions immediately before use can minimize this effect.

  • Solution 3: Include a carrier protein: Adding a small amount of BSA (e.g., 0.1%) to your dilution buffer can help prevent this compound from sticking to plastic surfaces.[12]

Problem 3: Signal detected in negative controls (e.g., binding to a reference surface in SPR).

This is a clear indication of non-specific binding to the sensor surface or other components.

  • Solution 1: Adjust Buffer Composition:

    • Increase the salt concentration (e.g., NaCl up to 500 mM) to reduce electrostatic interactions.[11]

    • Adjust the buffer pH to be closer to the isoelectric point of this compound to minimize charge-based interactions.[6]

  • Solution 2: Add Blocking Agents to Running Buffer:

    • Incorporate BSA (0.5 to 2 mg/ml) or a non-ionic surfactant (Tween-20 at 0.005% to 0.1%) into your running buffer.[11]

    • If using a carboxymethyl dextran (B179266) chip, adding 1 mg/ml of carboxymethyl dextran to the running buffer can be effective.[11]

Data Presentation: Strategies to Reduce Non-Specific Binding

The following tables summarize common additives and buffer modifications used to mitigate non-specific binding.

Table 1: Common Blocking Agents and Surfactants

AdditiveTypical ConcentrationPrimary Mechanism of ActionNotes
Bovine Serum Albumin (BSA)0.1 - 2 mg/mL (or 0.1 - 1% w/v)Coats surfaces and shields the analyte from non-specific interactions.[9][11][12]Test different concentrations as excessive amounts can sometimes interfere with specific binding.
Tween-200.005% - 0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[6][11]Also helps prevent the analyte from binding to tubing and container walls.[12]
Polyethylene Glycol (PEG)1 mg/mLPolymer that can be added to the running buffer to reduce NSB on certain sensor surfaces.[11]Particularly useful for planar COOH sensor chips with PEG.[11]

Table 2: Buffer Modifications to Minimize NSB

ModificationRecommended RangePrimary Mechanism of ActionConsiderations
Increase Salt Concentration Up to 500 mM NaClShields charged molecules, reducing electrostatic interactions.[11][12]High salt concentrations can affect the stability or activity of some target proteins.
Adjust pH Near the isoelectric point (pI) of the analyteMinimizes the net charge of the analyte, reducing charge-based interactions with surfaces.[6][12]Ensure the chosen pH is compatible with the stability and activity of your target.

Table 3: Known Targets of this compound and Related Compounds

Understanding the potency of this compound for its intended targets can help differentiate specific, high-affinity binding from non-specific, low-affinity interactions.

Target ChannelReported IC₅₀ of this compoundReported IC₅₀ of FTX-3.3Reference
P-type Ca²⁺ channels~0.24 mM~0.13 mM[1]
N-type Ca²⁺ channels~0.70 mM~0.24 mM[1]
L-type Ca²⁺ channelsBlocks ~50% at 1 mMBlocks ~65% at 0.5 mM[1]
P-type Ca²⁺ channels (Purkinje cells)33 nM (for a sub-population)55 pM (for a sub-population)[2]

Note: IC₅₀ values can vary significantly depending on the experimental conditions and cell type used.

Experimental Protocols

Protocol: Cell-Based Binding Assay with this compound using Fluorescence Microscopy

This protocol is designed to assess the binding of a fluorescently-labeled this compound to cells expressing a target ion channel, with steps incorporated to minimize non-specific binding.

Materials:

  • Cells expressing the target ion channel (e.g., Nav1.7)

  • Control cells (not expressing the target)

  • Fluorescently-labeled this compound

  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4

  • Blocking Buffer: Assay Buffer + 1% BSA

  • Wash Buffer: Assay Buffer + 0.05% Tween-20

  • Low-binding microplates

Procedure:

  • Cell Plating: Plate both target-expressing and control cells in a low-binding 96-well plate and culture overnight to allow for adherence.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock of fluorescently-labeled this compound.

    • Immediately before use, perform serial dilutions in cold Blocking Buffer to achieve the desired final concentrations.

  • Blocking:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with Assay Buffer.

    • Add 100 µL of Blocking Buffer to each well and incubate for 60 minutes at 4°C to block non-specific sites.

  • Binding Incubation:

    • Aspirate the Blocking Buffer.

    • Add 50 µL of the diluted fluorescent this compound solutions to the wells. Include wells with Blocking Buffer only as a background control.

    • Incubate for 2 hours at 4°C on a gentle shaker.

  • Washing:

    • Aspirate the this compound solution.

    • Wash the cells three times with 150 µL of cold Wash Buffer per well. Perform each wash for 5 minutes to effectively remove unbound peptide.

  • Imaging:

    • Add 100 µL of cold Assay Buffer to each well.

    • Immediately image the plate using a fluorescence microscope or a high-content imaging system.

  • Analysis:

    • Quantify the fluorescence intensity per cell for both cell lines.

    • Specific binding is calculated by subtracting the average fluorescence intensity of the control cells from that of the target-expressing cells.

Visualizations

cluster_0 Experimental Setup sFTX This compound Target Target Receptor (e.g., Nav1.7) sFTX->Target Specific Binding (Desired Interaction) OffTarget Off-Target Protein sFTX->OffTarget Non-Specific Binding (False Positive) Surface Labware Surface sFTX->Surface Non-Specific Adsorption (Analyte Loss)

Caption: Specific vs. Non-Specific Binding of this compound.

Start High Non-Specific Binding Detected Step1 Optimize Buffer: - Adjust pH - Increase Salt Conc. Start->Step1 Check1 NSB Reduced? Step1->Check1 Step2 Add Blocking Agents: - BSA - Tween-20 Check2 NSB Reduced? Step2->Check2 Step3 Change Labware: - Use Low-Binding Plates/Tubes Check3 NSB Reduced? Step3->Check3 Check1->Step2 No End Proceed with Optimized Protocol Check1->End Yes Check2->Step3 No Check2->End Yes Check3->End Yes Contact Consult Literature or Technical Support Check3->Contact No

Caption: Troubleshooting Workflow for Non-Specific Binding.

cluster_Nav17 Nav1.7 Signaling in Nociception Stimulus Noxious Stimulus (e.g., Heat, Mechanical) Depolarization Membrane Depolarization Stimulus->Depolarization Nav17 Nav1.7 Channel Activation Depolarization->Nav17 SodiumInflux Na+ Influx Nav17->SodiumInflux AP Action Potential Generation & Propagation SodiumInflux->AP PainSignal Pain Signal to CNS AP->PainSignal sFTX This compound (or other inhibitors) sFTX->Nav17 Inhibition

Caption: Simplified Nav1.7 Signaling Pathway in Pain Perception.

References

Technical Support Center: sFTX-3.3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the detection of sFTX-3.3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a band for this compound on my Western Blot. What are the possible reasons?

There are several potential reasons for the absence of an this compound band on your Western Blot. These can be broadly categorized into issues with the sample itself, problems with the protein separation and transfer process, or suboptimal antibody and detection steps. It is crucial to systematically evaluate each stage of the Western Blotting protocol to identify the root cause.

Q2: How can I ensure my protein sample is suitable for detecting this compound?

The quality and preparation of your protein lysate are critical. Key considerations include:

  • Protein Expression Levels: Confirm that your cell or tissue model expresses this compound at a detectable level. You may need to perform preliminary experiments, such as RT-qPCR, to verify gene expression.

  • Lysis Buffer and Protease Inhibitors: Use a lysis buffer that is appropriate for your target protein's cellular location. Always supplement your lysis buffer with a fresh protease inhibitor cocktail to prevent protein degradation.

  • Protein Quantification: Accurately determine the protein concentration of your lysate using a reliable method like the BCA assay to ensure you are loading a sufficient amount of protein onto the gel.

Q3: What are the critical parameters for the electrophoresis and transfer steps?

For successful separation and transfer of this compound:

  • Gel Percentage: Use a polyacrylamide gel with a percentage that is appropriate for the molecular weight of this compound.

  • Transfer Conditions: Optimize the transfer time and voltage to ensure efficient transfer of this compound to the membrane. The optimal conditions can vary based on the protein's size and the transfer system used.

  • Membrane Type: Choose a membrane (e.g., PVDF or nitrocellulose) that is suitable for your detection method and has a high binding capacity for proteins.

Q4: How do I optimize the antibody incubation and signal detection steps?

Proper antibody usage and signal detection are paramount:

  • Primary Antibody: Ensure you are using a primary antibody that is validated for Western Blotting and is specific to this compound. Titrate the antibody to determine the optimal concentration.

  • Secondary Antibody: Use a fresh, high-quality secondary antibody that is specific to the host species of your primary antibody and is conjugated to the appropriate enzyme (e.g., HRP or AP).

  • Washing Steps: Perform thorough washes after antibody incubations to minimize background noise and non-specific binding.

  • Detection Reagent: Use a fresh and sensitive chemiluminescent substrate. Ensure the substrate has not expired.

Troubleshooting Guide: No this compound Band on Western Blot

The following table summarizes common causes for the absence of a target protein band and provides recommended solutions.

Potential Cause Recommended Solution
Sample Preparation
Low or no expression of this compound in the sample.Confirm this compound expression using an alternative method like PCR or mass spectrometry. Use a positive control if available.
Protein degradation during sample preparation.Add fresh protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.
Insufficient protein loaded on the gel.Perform a protein concentration assay (e.g., BCA) and ensure you are loading at least 20-30 µg of total protein per lane.
Electrophoresis and Transfer
Inappropriate gel percentage for this compound molecular weight.Select a gel percentage that provides optimal resolution for the expected size of this compound.
Inefficient protein transfer to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. Ensure the transfer sandwich is assembled correctly.
Antibody and Detection
Primary antibody is not specific or not working.Use an antibody that is validated for Western Blotting. Test the antibody on a positive control. Try a different primary antibody if necessary.
Incorrect primary or secondary antibody dilution.Optimize the antibody concentrations by performing a titration.
Inactive secondary antibody or detection reagent.Use a fresh secondary antibody and ensure the detection reagent has not expired and has been stored correctly.
Insufficient washing steps.Increase the number and duration of washes to reduce background and improve signal-to-noise ratio.

Experimental Protocol: Western Blotting for this compound Detection

This protocol provides a general workflow for performing a Western Blot to detect this compound.

1. Sample Preparation

  • Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[1][2][3][4]

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.[2][3]

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]

2. Gel Electrophoresis

  • Load 20-50 µg of protein per well of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.[1]

  • Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.[1]

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

  • After transfer, briefly wash the membrane with distilled water and then stain with Ponceau S to visualize total protein and confirm transfer efficiency.

  • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Incubate the membrane with the primary antibody against this compound (at the recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.[2]

  • Wash the membrane three times with TBST for 5-10 minutes each.

5. Signal Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[4]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Western Blot Workflow

WesternBlotWorkflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_denature Sample Denaturation protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page Load Samples transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking Membrane primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection end Band or No Band detection->end Result Analysis

Caption: A flowchart of the major steps in a Western Blotting experiment.

References

Technical Support Center: Optimizing sFTX-3.3 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific literature or data for a compound specifically named "sFTX-3.3." The following technical support guide is a template created using a hypothetical molecule, "SynthBlock-42," a fictional peptide toxin designed to block the "HypoNav1.9" sodium channel, a channel implicated in pain pathways. This guide is intended to demonstrate the format and depth of a technical support resource. Please substitute the details with your actual experimental data for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any block of HypoNav1.9 currents with SynthBlock-42 at my initial concentration. What could be the issue?

A1: This is a common issue when starting with a new compound. Here are several factors to consider:

  • Concentration Too Low: The most straightforward reason is that the concentration is below the threshold for inducing a detectable block. For peptide toxins, the effective concentration can range from low nanomolar to micromolar. We recommend starting with a concentration-response curve to determine the IC50.

  • Compound Stability: Ensure SynthBlock-42 is properly stored and handled. Peptides can be sensitive to degradation by proteases, temperature fluctuations, or repeated freeze-thaw cycles. Prepare fresh aliquots for daily use and store them at -80°C.

  • Solubility Issues: Verify that SynthBlock-42 is fully dissolved in your external recording solution. Aggregation can significantly reduce the effective concentration. Sonication or the use of a carrier solvent (if appropriate and validated not to affect the channel) may be necessary.

  • Incorrect Target: Confirm that the cells you are using express the HypoNav1.9 channel at a sufficient density for reliable current measurement.

Q2: The blocking effect of SynthBlock-42 seems to wash out very slowly or is irreversible. How can I manage my experiments?

A2: Slow washout is characteristic of high-affinity binders or toxins that may become "trapped" in the channel pore.

  • Extended Washout Periods: Attempt longer and more vigorous perfusion of the control external solution.

  • Experimental Design: For slowly reversible or irreversible blockers, a cumulative dose-response protocol on a single cell is not feasible. Instead, use a "one cell, one concentration" approach. Each data point on your concentration-response curve should come from a different, naive cell.

  • Binding Kinetics: This behavior suggests a slow off-rate. You may need to characterize the binding and unbinding kinetics to fully understand the compound's mechanism of action.

Q3: I am observing a high degree of variability in the percentage of channel block between cells at the same concentration of SynthBlock-42. What are the potential causes?

A3: High variability can obscure the true effect of the compound. Consider these sources of variability:

  • Voltage Control Issues: In patch-clamp experiments, poor voltage clamp can lead to inaccurate current measurements. Ensure your series resistance is low and compensated (>80%). Discard cells where the voltage clamp is unstable.

  • Inconsistent Perfusion: Ensure your perfusion system delivers the compound at a consistent rate and that the cell is fully exposed to the solution. Dead volume in the perfusion lines can lead to delays and inaccuracies in the timing of compound application.

  • Cell Health: Only use healthy cells with stable membrane potentials and low leak currents for your experiments.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for SynthBlock-42 on HypoNav1.9 channels.

Concentration (nM)Mean % BlockStandard Deviation (SD)Number of Cells (n)
0.12.51.15
115.83.28
1048.95.18
10085.44.58
100098.11.55

This data can be used to calculate an IC50 value, which for this hypothetical dataset is approximately 10.2 nM.

Experimental Protocols

Protocol 1: Determining the IC50 of SynthBlock-42 using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Culture HEK293 cells stably expressing the human HypoNav1.9 channel on glass coverslips. Use cells 24-48 hours after plating.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Patch-Clamp Recording:

    • Obtain a high-resistance (>1 GΩ) seal on a single cell.

    • Establish the whole-cell configuration.

    • Hold the cell at a membrane potential of -100 mV.

    • Elicit HypoNav1.9 currents by depolarizing the membrane to -10 mV for 50 ms (B15284909) every 15 seconds.

    • Allow the baseline current amplitude to stabilize for at least 3 minutes in the external solution.

  • Compound Application:

    • Using a gravity-fed perfusion system, apply increasing concentrations of SynthBlock-42 (e.g., 0.1, 1, 10, 100, 1000 nM) dissolved in the external solution.

    • Apply each concentration until the blocking effect reaches a steady state (typically 2-3 minutes).

    • After the highest concentration, perform a washout with the control external solution to assess reversibility.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Calculate the percentage of block for each concentration relative to the baseline control current.

    • Plot the % block against the logarithm of the concentration and fit the data to a Hill equation to determine the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate HypoNav1.9 expressing cells prep_solutions Prepare Internal & External Solutions prep_compound Prepare SynthBlock-42 stock and dilutions get_seal Obtain GΩ Seal prep_compound->get_seal whole_cell Establish Whole-Cell get_seal->whole_cell stabilize Stabilize Baseline Current whole_cell->stabilize apply_compound Apply Compound (Cumulative Doses) stabilize->apply_compound washout Washout apply_compound->washout measure_peak Measure Peak Current Amplitude washout->measure_peak calc_block Calculate % Block measure_peak->calc_block plot_curve Plot Dose-Response Curve & Fit calc_block->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 troubleshooting_logic start Start: No Channel Block Observed check_conc Is concentration in expected active range? start->check_conc check_stability Is the compound stable and soluble? check_conc->check_stability Yes increase_conc Action: Increase concentration (Perform Dose-Response) check_conc->increase_conc No check_expression Is the target channel expressed correctly? check_stability->check_expression Yes prepare_fresh Action: Prepare fresh aliquots from new stock check_stability->prepare_fresh No validate_expression Action: Validate channel expression (e.g., via Western Blot, qPCR) check_expression->validate_expression No end_unresolved Issue Persists: Consult Senior Scientist check_expression->end_unresolved Yes end_issue Issue Resolved increase_conc->end_issue prepare_fresh->end_issue validate_expression->end_issue

Troubleshooting variability in sFTX-3.3 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sFTX-3.3, a selective inhibitor of the STK-Omega kinase. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the Serine/Threonine Kinase Omega (STK-Omega). By binding to the kinase domain of STK-Omega, it prevents the phosphorylation and subsequent activation of the downstream transcription factor, TF-Alpha. This leads to a blockage of the STK-Omega/TF-Alpha signaling pathway, which is crucial for promoting cell proliferation and survival in certain cancer cell lines.

Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 5 mg vial in 1.25 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years.

Q3: What is the recommended vehicle control for in vitro experiments? A3: A vehicle control using the same concentration of DMSO as used for this compound dilution is recommended for all in vitro experiments. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1%, as higher concentrations can induce cytotoxicity in some cell lines.

Q4: Is this compound selective for STK-Omega? A4: this compound was designed for high selectivity towards STK-Omega. However, like many kinase inhibitors, off-target effects are possible, especially at higher concentrations.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your cell line and validating key findings with secondary assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Cell Viability Assay Results

Q: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent between replicates and experiments when using this compound. What are the possible causes and solutions?

A: Variability in cell-based assays is a common issue.[2][3] Several factors related to cell culture and assay execution can contribute to this problem.

Logical Troubleshooting Flow for Cell Viability Assays

G cluster_culture Cell Culture Conditions cluster_assay Assay Protocol start High Variability in Cell Viability Results passage Consistent Passage Number? start->passage density Uniform Seeding Density? passage->density Yes sol_passage Solution: Limit passage number (<20). Use fresh cells from cryopreserved stock. passage->sol_passage No health Healthy, Exponentially Growing Cells? density->health Yes sol_density Solution: Ensure thorough cell suspension mixing. Use reverse pipetting technique. density->sol_density No pipetting Consistent Pipetting? health->pipetting Yes sol_health Solution: Seed cells at 70-80% confluency. Check for contamination (e.g., mycoplasma). health->sol_health No incubation Accurate Incubation Times? pipetting->incubation Yes sol_pipetting Solution: Calibrate pipettes regularly. Use automated liquid handling if possible. pipetting->sol_pipetting No reagent Proper Reagent Handling? incubation->reagent Yes sol_incubation Solution: Standardize all incubation steps. Minimize plate edge effects. incubation->sol_incubation No sol_reagent Solution: Ensure complete reagent solubilization. Adhere to recommended storage conditions. reagent->sol_reagent No end_node Consistent Results Achieved reagent->end_node Yes

Caption: Troubleshooting Decision Tree for Cell Viability Assays.

Possible CauseRecommended Solution
Inconsistent Cell Culture Conditions Standardize Cell Culture: Use cells within a consistent, low passage number range (e.g., passages 5-20). Cell characteristics can drift with excessive passaging.[4] Always seed cells from cultures that are in the exponential growth phase (70-80% confluency).[5]
Uneven Cell Seeding Ensure Uniform Seeding: Before seeding, ensure your cell suspension is homogenous. When pipetting, use a reverse pipetting technique to ensure accuracy. Uneven cell distribution is a major source of variability.[5][6]
Plate Edge Effects Minimize Edge Effects: Evaporation from wells on the edge of a microplate can alter media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
Inaccurate Pipetting Calibrate and Check Technique: Inconsistent liquid handling can significantly impact results.[2] Ensure pipettes are regularly calibrated. For critical steps, consider using automated liquid handling systems to improve reproducibility.[7]
Compound Precipitation Check Solubility: Visually inspect the media after adding this compound under a microscope to ensure the compound has not precipitated. If precipitation occurs, consider adjusting the final DMSO concentration or preparing fresh dilutions.
Issue 2: Weak or No Signal for Phospho-TF-Alpha in Western Blot

Q: I can detect total TF-Alpha, but I'm getting a very weak or no signal for the phosphorylated form (p-TF-Alpha) after treating cells with a positive control activator and this compound. What's going wrong?

A: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate (B84403) group.[8][9]

Possible CauseRecommended Solution
Dephosphorylation During Sample Prep Use Inhibitors: Immediately place cells on ice and use ice-cold buffers. Crucially, supplement your lysis buffer with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[10]
Inappropriate Blocking Buffer Avoid Milk: Casein, a phosphoprotein present in milk, can be recognized by anti-phospho antibodies, leading to high background and masking a weak signal. Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent.[8][10][11]
Low Abundance of p-TF-Alpha Increase Protein Load: Load a higher amount of total protein onto the gel (e.g., 30-50 µg).[9][10] You can also enrich your sample for p-TF-Alpha using immunoprecipitation (IP) with a total TF-Alpha antibody before running the Western blot.
Incorrect Buffer Composition Use Tris-Buffered Saline (TBS): Phosphate-buffered saline (PBS) contains phosphate ions that can compete with the phospho-epitope for antibody binding. Use TBST for all washing and antibody incubation steps.[9][11]
Suboptimal Antibody Dilution Optimize Antibody Concentration: The optimal dilution for phospho-specific antibodies can be narrow. Perform a dot blot or titration experiment to determine the best primary antibody concentration.
Issue 3: High Cq Value Variation in qPCR for TF-Alpha Target Genes

Q: My qPCR results for TF-Alpha target genes show high variability in Cq values between technical replicates. How can I improve the precision of my assay?

A: High Cq variability in qPCR often points to issues with RNA quality, reverse transcription, or pipetting accuracy.[7][12]

Possible CauseRecommended Solution
Poor RNA Quality or Integrity Assess RNA Quality: Before reverse transcription, check the purity (260/280 ratio of ~2.0) and integrity (RIN > 8.0) of your RNA using a spectrophotometer and bioanalyzer, respectively.[7][12]
Inefficient Reverse Transcription (RT) Optimize RT Step: Ensure consistent amounts of input RNA for cDNA synthesis. Use a master mix to prepare the RT reaction to minimize pipetting differences.
Pipetting Inaccuracy Improve Pipetting Technique: Small volume variations during qPCR plate setup can lead to large Cq differences.[12] Ensure pipettes are calibrated, use low-retention tips, and prepare a master mix for all components (primers, polymerase, and water) before dispensing into wells containing cDNA.
Suboptimal Primer Design Verify Primer Efficiency: Non-specific amplification or primer-dimer formation can affect results.[13] Verify primer specificity using a melt curve analysis after the qPCR run. Ideally, you should see a single, sharp peak.[7][13]

Quantitative Data Summary

The following tables provide reference data for this compound activity in validated cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)
HCT116Colon CarcinomaCellTiter-Glo15.2
A549Lung CarcinomaMTT35.8
MCF-7Breast AdenocarcinomaCellTiter-Glo22.5
PC-3Prostate AdenocarcinomaMTT> 1000

Table 2: Effect of this compound on TF-Alpha Target Gene Expression in HCT116 Cells

Target GeneTreatment (100 nM this compound, 24h)Fold Change (vs. Vehicle)
Cyclin D1This compound0.25 ± 0.05
Bcl-2This compound0.41 ± 0.08
c-MycThis compound0.33 ± 0.06

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound inhibits STK-Omega, preventing the phosphorylation of TF-Alpha. This blocks TF-Alpha's translocation to the nucleus, thereby downregulating the expression of genes critical for cell survival and proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STK_Omega STK-Omega (Kinase) TF_Alpha_cyto TF-Alpha STK_Omega->TF_Alpha_cyto phosphorylates sFTX This compound sFTX->STK_Omega inhibits pTF_Alpha_cyto p-TF-Alpha TF_Alpha_nuc p-TF-Alpha pTF_Alpha_cyto->TF_Alpha_nuc translocates DNA DNA TF_Alpha_nuc->DNA binds to promoter Genes Target Genes (Cyclin D1, Bcl-2) DNA->Genes initiates transcription Proliferation &\nSurvival Proliferation & Survival Genes->Proliferation &\nSurvival

Caption: The STK-Omega / TF-Alpha Signaling Pathway.

Protocol 1: Western Blot for p-TF-Alpha and Total TF-Alpha

This protocol describes the detection of phosphorylated and total TF-Alpha in cell lysates following treatment with this compound.

Methodology:

  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time.

  • Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize samples to 30 µg of total protein in Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibody against p-TF-Alpha (e.g., 1:1000 dilution in 5% BSA/TBST).

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash membrane as in step 9. Add ECL substrate and image using a chemiluminescence detector.

  • Stripping and Reprobing (Optional): To detect total TF-Alpha, strip the membrane with a mild stripping buffer and re-probe starting from step 7 using an antibody for total TF-Alpha.

Workflow for Western Blotting

G cluster_prep Sample Preparation cluster_blot Blotting Procedure A Cell Lysis (with inhibitors) B Protein Quantification (BCA Assay) A->B C Normalize & Boil (Laemmli Buffer) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Blocking (5% BSA in TBST) E->F G Primary Ab (p-TF-Alpha, 4°C O/N) F->G H Secondary Ab (HRP-conjugated) G->H I ECL Detection H->I J Image & Analyze I->J

Caption: Experimental Workflow for Western Blot Analysis.

References

Technical Support Center: Improving the Specificity of sFTX-3.3 for P-type Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sFTX-3.3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity of this compound for P-type calcium channels in your experiments.

FAQs and Troubleshooting Guides

This section addresses common issues and questions that may arise during the use of this compound, with a focus on improving its selectivity for P-type (CaV2.1) channels.

Q1: I am observing block of non-P-type channels in my experiments. How can I improve the specificity of this compound?

A1: While this compound is often cited as a P-type channel blocker, it is crucial to understand that it also exhibits activity against other high-voltage activated calcium channels, particularly N-type (CaV2.2) and L-type (CaV1.x) channels.[1] Improving specificity requires careful experimental design and optimization.

Troubleshooting Steps:

  • Concentration Optimization: The concentration of this compound is a critical factor. There are conflicting reports on its potency, with IC50 values for P-type channels ranging from the nanomolar to the micromolar range. It is essential to perform a dose-response curve in your specific experimental system to determine the optimal concentration that maximizes P-type channel block while minimizing off-target effects.

  • Voltage Protocol: The blocking action of this compound is voltage-dependent.[1] Experiment with different holding potentials and depolarization steps in your patch-clamp protocol. A more depolarized holding potential may reduce the block of certain channel subtypes.

  • Use of Specific Blockers for Off-Target Channels: To isolate the P-type channel current, use specific blockers for other channel types present in your preparation. For example, use ω-conotoxin GVIA for N-type channels and dihydropyridines like nifedipine (B1678770) for L-type channels.

  • Consider this compound Analogs: If specificity remains an issue, consider using more selective P/Q-type channel blockers such as ω-agatoxin IVA.

Q2: What are the recommended concentrations of this compound to use?

A2: Due to the variability in reported IC50 values, there is no single recommended concentration. One study reported an IC50 of approximately 0.24 mM for P-type channels and 0.70 mM for N-type channels in rat neurons.[1] However, another study on rat cerebellar Purkinje cells, where P-type channels are predominant, found that this compound blocked a subpopulation of these channels with a much higher affinity (IC50 of 33 nM). This highlights the importance of empirical determination of the optimal concentration in your specific cellular context.

Q3: How should I prepare and store this compound solutions?

A3: Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Protocol for this compound Solution Preparation and Storage:

  • Reconstitution: Reconstitute lyophilized this compound in high-quality sterile water or a suitable buffer to create a stock solution. To ensure complete dissolution, gently vortex the vial.

  • Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume of solvent added to your experimental preparation.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage:

    • Short-term (days to weeks): Store aliquots at 4°C.

    • Long-term (months to years): For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Q4: Can experimental conditions like temperature and pH affect the activity of this compound?

A4: Yes, the activity of peptide toxins can be sensitive to environmental conditions.

  • Temperature: While specific data on the thermal stability of this compound is limited, it is generally advisable to perform experiments at a consistent and controlled temperature. Significant temperature fluctuations can affect both the toxin's stability and the ion channel's gating properties. For long-term storage, freezing is recommended to maintain stability.

  • pH: The pH of the experimental solution can influence the charge of both the toxin and the ion channel, potentially affecting their interaction. It is recommended to maintain a stable physiological pH (typically 7.2-7.4) in your experimental buffer. While the optimal pH for this compound binding has not been extensively studied, significant deviations from physiological pH should be avoided unless investigating pH-dependent effects.

Q5: How do divalent cation concentrations in the external solution affect this compound activity?

A5: The concentration of divalent cations, such as Ca²⁺ and Ba²⁺, in the extracellular solution can influence the blocking efficacy of this compound. The block by this compound has been shown to be less pronounced at more positive potentials when Ba²⁺ is the charge carrier.[1] It is important to keep the divalent cation concentration consistent across experiments to ensure reproducible results. When comparing data, be mindful of the specific divalent cation used as the charge carrier.

Q6: Are there any known off-target effects of this compound on other receptors, such as NMDA or GABA receptors?

A6: Currently, there is no specific published data detailing the cross-reactivity of this compound with a broad panel of receptors, including NMDA and GABA receptors. However, as with any pharmacological agent, off-target effects are a possibility. If you observe unexpected effects in your experiments, it is advisable to consider potential interactions with other ion channels or receptors present in your preparation. Running control experiments with specific antagonists for other suspected targets can help to rule out off-target effects. For comprehensive characterization, consider utilizing commercial off-target screening services.

Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound on various high-voltage activated calcium channels. Note the variability in the reported values, which underscores the importance of determining these parameters in your own experimental system.

Table 1: IC50 Values of this compound on High-Voltage Activated Calcium Channels (Source 1)

Channel TypeIC50 (mM)Cell TypeReference
P-type~0.24Rat Neurons[1]
N-type~0.70Rat Neurons[1]

Table 2: IC50 Values of this compound on P-type Calcium Channels in Rat Cerebellar Purkinje Cells (Source 2)

Channel SubpopulationIC50 (nM)Percentage of Total CurrentReference
Population 133~66%
Population 2335-25%

Experimental Protocols

Detailed Methodology for Electrophysiological Recording of P-type Channel Block by this compound

This protocol provides a general framework for assessing the effect of this compound on P-type calcium channels using whole-cell patch-clamp electrophysiology.

1. Cell Preparation:

  • Culture or isolate cells endogenously expressing P-type calcium channels (e.g., cerebellar Purkinje neurons) or a cell line heterologously expressing the CaV2.1 channel.
  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. To block sodium and potassium channels, include 0.001 tetrodotoxin (B1210768) (TTX) and 5 4-aminopyridine (B3432731) (4-AP).
  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.
  • This compound Working Solution: Prepare fresh dilutions of the this compound stock solution in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell recording configuration.
  • Hold the cell at a membrane potential of -80 mV.
  • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
  • Record baseline currents in the absence of the toxin.
  • Perfuse the cell with the external solution containing the desired concentration of this compound and record currents until a steady-state block is achieved.
  • To assess voltage-dependence, vary the holding potential (e.g., from -100 mV to -40 mV) and measure the degree of block at each potential.

4. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of different concentrations of this compound.
  • Calculate the percentage of block for each concentration.
  • Construct a dose-response curve and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Isolation Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp sFTX_Prep This compound Dilution Toxin_App Apply this compound sFTX_Prep->Toxin_App Baseline Record Baseline Currents Patch_Clamp->Baseline Baseline->Toxin_App Record_Block Record Blocked Currents Toxin_App->Record_Block Measure_Current Measure Peak Currents Record_Block->Measure_Current Calc_Block Calculate % Block Measure_Current->Calc_Block Dose_Response Dose-Response Curve Calc_Block->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

P_Type_Channel_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives P_Channel P-type Ca²⁺ Channel (CaV2.1) AP->P_Channel Depolarization Ca_Influx Ca²⁺ Influx P_Channel->Ca_Influx Opens Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Neurotransmitter Neurotransmitter NT_Release->Neurotransmitter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Activates

Caption: P-type calcium channel role in neurotransmitter release.

Troubleshooting_Logic Start Issue: Lack of this compound Specificity Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Voltage Is the voltage protocol optimized? Check_Concentration->Check_Voltage Yes Optimize_Concentration Perform dose-response curve to find optimal concentration Check_Concentration->Optimize_Concentration No Check_Off_Target_Blockers Are specific blockers for other channels being used? Check_Voltage->Check_Off_Target_Blockers Yes Optimize_Voltage Test different holding potentials and depolarization steps Check_Voltage->Optimize_Voltage No Consider_Alternatives Consider using a more selective P/Q-type blocker (e.g., ω-agatoxin IVA) Check_Off_Target_Blockers->Consider_Alternatives Yes Add_Blockers Add specific blockers for N-type and L-type channels Check_Off_Target_Blockers->Add_Blockers No Resolved Specificity Improved Consider_Alternatives->Resolved Optimize_Concentration->Check_Voltage Optimize_Voltage->Check_Off_Target_Blockers Add_Blockers->Consider_Alternatives

Caption: Troubleshooting logic for improving this compound specificity.

References

Technical Support Center: Addressing Off-Target Effects of sFTX-3.3 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sFTX-3.3 in neuronal cultures. Our aim is to help you mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic polyamine amide derived from a component of spider venom. It functions as an antagonist of high-threshold voltage-gated calcium channels, including P-type, N-type, and L-type channels in mammalian neurons.[1]

Q2: What are the known off-target effects of this compound?

This compound is not strictly selective for a single type of calcium channel. It has been shown to block P-type, N-type, and L-type calcium channels with similar potencies.[1] This lack of selectivity is the primary source of its off-target effects. The antagonism of each calcium channel subtype is also voltage-dependent, with inhibition being less pronounced at more positive membrane potentials.[1]

Q3: I am observing unexpected changes in neuronal viability after treating my cultures with this compound. What could be the cause?

Prolonged blockade of calcium channels, which are crucial for neuronal signaling and survival, can lead to cytotoxicity. Off-target blockade of L-type calcium channels, in particular, can disrupt intracellular calcium homeostasis and trigger apoptotic pathways. Additionally, prolonged suppression of spontaneous neuronal activity by blocking these channels can lead to neuronal death.[2] It is crucial to perform a thorough dose-response and time-course analysis to determine the optimal concentration and duration of this compound treatment for your specific neuronal culture system.

Q4: My neurons are showing altered morphology, such as neurite retraction, after this compound treatment. Why is this happening?

Neurite outgrowth and maintenance are highly dependent on calcium signaling. The blockade of N-type and L-type calcium channels by this compound can interfere with growth cone dynamics and cytoskeletal stability, leading to the observed changes in neuronal morphology.[3]

Q5: I am seeing a broader inhibition of neurotransmitter release than expected. Is this an off-target effect of this compound?

Yes, this is a likely consequence of this compound's off-target effects. While P/Q-type calcium channels are the primary mediators of neurotransmitter release at many synapses, N-type channels also play a significant role. By inhibiting both P/Q-type and N-type channels, this compound can lead to a more pronounced and widespread reduction in neurotransmitter release than a selective P/Q-type channel blocker.[1]

Troubleshooting Guide

Experimental Problem Possible Cause Recommended Solution
High neuronal cell death Concentration of this compound is too high, leading to excessive calcium channel blockade and cytotoxicity.Perform a concentration-response curve to determine the EC50 for the desired effect and an LC50 for toxicity. Use the lowest effective concentration. See "Protocol for Assessing Neuronal Viability."
Reduced neuronal activity (e.g., decreased firing rate) Broad-spectrum calcium channel blockade by this compound is suppressing overall neuronal excitability.Titrate down the this compound concentration. Consider using a more selective P-type channel blocker if your experimental goals allow.
Changes in gene or protein expression unrelated to the target pathway Off-target effects on L-type and N-type calcium channels are activating unintended signaling cascades.Use specific inhibitors for L-type and N-type channels as controls to dissect the specific contributions of each channel to the observed effects. Perform transcriptomic or proteomic analysis at different this compound concentrations.
Inconsistent results between experiments Variability in cell culture health, density, or age, leading to differential sensitivity to this compound.Standardize your neuronal culture protocol, including cell seeding density, media changes, and age of cultures used for experiments.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on different high-threshold calcium channels in rat neurons.[1]

Channel Type This compound IC50 (mM) Notes
P-type~ 0.24
N-type~ 0.70
L-typeBlocks 50% of current at 1 mMPotency is similar to its effect on P- and N-type channels.

Experimental Protocols

Protocol 1: Concentration-Response Curve to Identify Optimal this compound Concentration

Objective: To determine the optimal concentration range of this compound that elicits the desired biological effect while minimizing off-target-induced cytotoxicity.

Methodology:

  • Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at a density of 1 x 10^5 cells per well in a suitable culture medium.[4]

  • Culture Maintenance: Maintain the neuronal cultures for at least 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • This compound Preparation: Prepare a stock solution of this compound in a vehicle-compatible solvent (e.g., sterile water or DMSO). Prepare a serial dilution of this compound in the neuronal culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).

  • Treatment: Carefully replace half of the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Functional Assay: Perform a functional assay relevant to your research question (e.g., measuring neurotransmitter release, calcium imaging, or electrophysiology) to determine the effective concentration range.

  • Viability Assay: In parallel, assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit to determine the cytotoxic concentration range.

  • Data Analysis: Plot the concentration-response curve for the functional effect and the viability assay. Determine the EC50 (half-maximal effective concentration) for the desired effect and the LC50 (half-maximal lethal concentration) for cytotoxicity. The optimal working concentration should be well below the LC50.

Protocol 2: Assessing Neuronal Viability and Morphology in the Presence of this compound

Objective: To monitor for potential cytotoxic and morphological effects of this compound on neuronal cultures.

Methodology:

  • Cell Culture: Culture primary neurons on poly-D-lysine/laminin-coated coverslips in 24-well plates.[5]

  • Treatment: Treat the cultures with the desired concentrations of this compound and a vehicle control for the intended experimental duration.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% normal goat serum in PBS for 1 hour.

    • Incubate with primary antibodies against neuronal markers such as MAP2 (dendrites) and Tau (axons) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Counterstain with a nuclear stain like DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis:

    • Viability: Quantify the number of healthy, intact neurons (based on nuclear morphology) per field of view.

    • Morphology: Analyze neurite length and branching complexity using image analysis software (e.g., ImageJ with the NeuronJ plugin). Compare the results between treated and control groups.

Visualizations

sFTX_3_3_Signaling_Pathways sFTX This compound Ca_P P/Q-type Ca²⁺ Channel sFTX->Ca_P Blocks Ca_N N-type Ca²⁺ Channel sFTX->Ca_N Blocks Ca_L L-type Ca²⁺ Channel sFTX->Ca_L Blocks Neurotransmitter_Release Neurotransmitter Release Ca_P->Neurotransmitter_Release Inhibits Ca_N->Neurotransmitter_Release Inhibits Neurite_Outgrowth Neurite Outgrowth & Plasticity Ca_N->Neurite_Outgrowth Impacts Gene_Expression Gene Expression (e.g., c-fos) Ca_L->Gene_Expression Modulates Neuronal_Survival Neuronal Survival & Viability Ca_L->Neuronal_Survival Impacts

Caption: Signaling pathways affected by this compound.

References

Mitigating the voltage-dependency of sFTX-3.3 block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the voltage-dependent calcium channel blocker, sFTX-3.3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing inconsistent or weak block with this compound at depolarized membrane potentials?

Troubleshooting Guide:

The inhibitory effect of this compound is known to be voltage-dependent, with less block observed at more positive membrane potentials. This is a key characteristic of many polyamine toxins.

  • Inappropriate Holding Potential: The holding potential of your voltage-clamp experiment significantly influences the degree of block. At more depolarized potentials, the positively charged this compound molecule is electrostatically repelled from its binding site within the channel pore.

    • Recommendation: To observe a more potent block, use a more hyperpolarized holding potential (e.g., -80 mV to -100 mV) during the application of this compound. This will favor the binding of the toxin to the channel.

  • Voltage Protocol Design: The voltage steps used to elicit currents can affect the observed block. Brief depolarizations may not be sufficient to observe the full extent of voltage-dependent unbinding.

    • Recommendation: Employ a voltage protocol that includes a range of test potentials. Start with a hyperpolarized holding potential and apply depolarizing steps of sufficient duration to allow for the observation of any voltage-dependent relief of block.

  • Distinguishing Tonic and Phasic Block: It is important to differentiate between the block that occurs at the resting (tonic) state and the block that is modulated by channel activity (phasic).

    • Recommendation: To measure tonic block, apply this compound at a hyperpolarized holding potential with very infrequent depolarizing pulses (e.g., every 30-60 seconds). To investigate the voltage-dependency, you can then apply trains of depolarizing pulses at different frequencies and to various potentials.

FAQ 2: The IC50 value I'm obtaining for this compound seems different from published values. What could be the reason?

Troubleshooting Guide:

Several factors can influence the apparent potency of this compound.

  • Cell Health and Expression Levels: The health and density of the cells, as well as the expression level of the target calcium channels, can impact the quality of your recordings and the observed drug effects.

    • Recommendation: Use healthy, robustly expressing cells. Ensure proper cell culture conditions and monitor cell morphology. Be aware that very large currents due to high channel expression can lead to voltage-clamp errors, which can affect the accuracy of your measurements.

  • Ionic Composition of Solutions: The concentration of divalent cations (e.g., Ca²⁺, Ba²⁺) in your extracellular solution can influence the blocking effect of polyamine toxins.

    • Recommendation: Maintain consistent and well-documented ionic concentrations in your internal and external solutions throughout your experiments. Note that published IC50 values are often determined using specific charge carriers like Ba²⁺.[1]

  • pH of Solutions: The charge state of this compound can be influenced by the pH of the solutions, potentially affecting its binding affinity.

    • Recommendation: Ensure that the pH of your intracellular and extracellular solutions is stable and consistently maintained.

FAQ 3: My recordings become unstable after applying this compound. How can I improve the stability?

Troubleshooting Guide:

Instability in patch-clamp recordings can arise from various sources.

  • Seal Quality: A high-quality giga-ohm seal is crucial for stable whole-cell recordings.

    • Recommendation: Ensure you have a stable, high-resistance seal (>1 GΩ) before rupturing the membrane to go into whole-cell mode. If the seal deteriorates after drug application, it may be necessary to obtain a new cell.

  • Pipette Drift: Mechanical drift of the recording pipette can lead to changes in seal resistance and recording quality.

    • Recommendation: Allow the recording configuration to stabilize for a few minutes before applying this compound. Ensure that your setup is free from vibrations.

  • Compound Purity and Solvent Effects: Impurities in the this compound sample or the solvent used to dissolve it could have unintended effects on cell health or membrane stability.

    • Recommendation: Use high-purity this compound. If using a solvent like DMSO, ensure the final concentration in your experimental solution is low and does not affect the cells on its own. Run appropriate vehicle controls.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on High-Threshold Calcium Channels

Channel TypeThis compound IC50 (mM)FTX-3.3 IC50 (mM)Notes
P-type~0.24~0.13FTX-3.3 is approximately twice as potent as this compound.[1]
N-type~0.70~0.24FTX-3.3 is approximately three times more potent than this compound.[1]
L-typeSimilar potency to FTX-3.3Similar potency to this compound1 mM this compound typically blocks ~50% of Bay K8644-enhanced L-type current.[1]

Experimental Protocols

Protocol 1: Characterizing the Voltage-Dependency of this compound Block using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the voltage-dependent inhibition of high-threshold calcium channels by this compound.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the calcium channel subtype of interest (e.g., Purkinje neurons for P-type channels, superior cervical ganglion neurons for N-type channels) to 70-80% confluency.[1]

    • Dissociate cells using a gentle enzymatic method and plate them onto coverslips suitable for patch-clamp recording.

  • Solutions:

    • External Solution (in mM): e.g., 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to avoid calcium-dependent inactivation).

    • Internal Solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal (>1 GΩ) on a selected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for at least 5 minutes before recording.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol at steady-state block.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after the application of this compound.

    • Calculate the percentage of block at each voltage.

    • Plot the percentage of block as a function of the test potential to visualize the voltage-dependency.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture & Plating seal Obtain Giga-ohm Seal cell_prep->seal sol_prep Prepare Internal & External Solutions sol_prep->seal pip_prep Pull & Fill Pipettes pip_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Currents (Voltage-Step Protocol) whole_cell->baseline drug_app Perfuse with this compound baseline->drug_app drug_rec Record Currents in Presence of this compound drug_app->drug_rec measure Measure Peak Currents drug_rec->measure calc_block Calculate % Block vs. Voltage measure->calc_block plot Plot Voltage-Dependency Curve calc_block->plot

Caption: Experimental workflow for characterizing the voltage-dependency of this compound block.

voltage_dependency_mechanism cluster_membrane Cell Membrane cluster_hyperpolarized Hyperpolarized Potential cluster_depolarized Depolarized Potential channel Extracellular Channel Pore Intracellular sftx_in_depol This compound channel:pore->sftx_in_depol Repelled from pore, relieves block sftx_in_hyper This compound sftx_in_hyper->channel:pore Binds in pore, blocks ion flow

Caption: Mechanism of voltage-dependent block by this compound.

Disclaimer: The information on potential signaling pathway interactions of this compound is currently limited. Polyamines are known to interact with various intracellular components and signaling pathways, but direct links between this compound and specific pathways beyond its channel-blocking activity have not been extensively characterized. The diagram below illustrates the general principle of ion channel modulation and its potential downstream consequences.

signaling_pathway sftx This compound ca_channel Voltage-Gated Ca²⁺ Channel sftx->ca_channel Blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates downstream Downstream Cellular Processes (e.g., Neurotransmitter Release, Gene Expression) ca_influx->downstream Regulates

Caption: Conceptual overview of this compound action on cellular signaling.

References

Validation & Comparative

A Comparative Analysis of sFTX-3.3 and FTX-3.3 on Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two synthetic spider venom toxins, sFTX-3.3 and FTX-3.3, on voltage-gated calcium channels. The information presented is based on published experimental data to assist researchers in selecting the appropriate tool for their specific scientific needs.

Introduction

This compound and FTX-3.3 are synthetic polyamine toxins derived from the venom of the funnel-web spider, Agelenopsis aperta. While both are potent blockers of P-type calcium channels, they exhibit distinct pharmacological profiles. A key structural difference between the two is the presence of an amide carbonyl oxygen in this compound, which is absent in the predicted structure of the native FTX-3.3.[1] This subtle structural variation leads to significant differences in their potency and selectivity for various calcium channel subtypes.

Quantitative Comparison of Inhibitory Effects

The inhibitory potency of this compound and FTX-3.3 has been evaluated on several high-voltage activated calcium channels, primarily P-type, N-type, and L-type channels. The half-maximal inhibitory concentration (IC50) values from electrophysiological studies are summarized below.

ToxinCalcium Channel SubtypeIC50Reference Cell Type
This compound P-type (Population 1, ~66% of current)33 nMMature Rat Cerebellar Purkinje Neurons
P-type (Population 2, 5-25% of current)33 nMMature Rat Cerebellar Purkinje Neurons
P-type~0.24 mMRat Neurons
N-type~0.70 mMRat Neurons
L-typeBlocks 50% of current at 1 mMRat Neurons
FTX-3.3 P-type (Population 1, ~66% of current)55 pMMature Rat Cerebellar Purkinje Neurons
P-type (Population 3, 10-30% of current)125 nMMature Rat Cerebellar Purkinje Neurons
P-type~0.13 mMRat Neurons
N-type~0.24 mMRat Neurons
L-typeBlocks 65% of current at 0.5 mMRat Neurons

Key Observations:

  • Potency on P-type Channels: FTX-3.3 is significantly more potent in blocking the major population of P-type calcium channels in cerebellar Purkinje cells, with an IC50 in the picomolar range compared to the nanomolar IC50 of this compound.[1] However, another study in rat neurons reported IC50 values in the micromolar range for both toxins, with FTX-3.3 being approximately twice as potent as this compound.[2]

  • Selectivity: Both toxins exhibit a preference for P-type channels over N-type and L-type channels.[2] FTX-3.3 is approximately three-fold more potent than this compound against N-type channels.[2]

  • Heterogeneity of P-type Channels: Differential inhibition by this compound and FTX-3.3 has revealed distinct populations of P-type calcium channels, with one population being sensitive to this compound but insensitive to FTX-3.3, and another being more potently blocked by FTX-3.3.[1]

  • Voltage-Dependency: The blocking action of both this compound and FTX-3.3 is voltage-dependent, with their inhibitory effect diminishing at more positive membrane potentials.[2]

  • Reversibility: The inhibitory effects of both toxins on neurotransmitter release have been shown to be reversible.[3]

Impact on Cellular Signaling

The primary mechanism of action for both this compound and FTX-3.3 is the physical occlusion of the calcium channel pore, thereby inhibiting the influx of calcium ions into the cell. This disruption of calcium signaling has significant downstream consequences, particularly in excitable cells like neurons.

sFTX This compound Ca_channel P/Q-type Ca²⁺ Channel sFTX->Ca_channel Block FTX FTX-3.3 FTX->Ca_channel Block Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Leads to

Figure 1. Signaling pathway of this compound and FTX-3.3 action.

By blocking P/Q-type calcium channels, which are predominantly located at presynaptic terminals, both toxins effectively inhibit the release of neurotransmitters.[3][4] This is a critical process for neuronal communication. For instance, both this compound and FTX-3.3 have been demonstrated to reversibly reduce the release of acetylcholine (B1216132) at mouse motor nerve terminals.[3] This interruption of synaptic transmission is the basis for their neurotoxic effects and their utility as pharmacological tools to study synaptic function.

Experimental Protocols

The data presented in this guide were primarily obtained through the whole-cell patch-clamp technique, a gold-standard electrophysiological method for studying ion channel function.

Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of ionic currents across the entire membrane of a single cell.

Start Prepare Cell Culture (e.g., Rat Cerebellar Purkinje Neurons) Pipette Fabricate Borosilicate Glass Micropipette (Resistance: 2-5 MΩ) Start->Pipette Fill_pipette Fill Micropipette with Internal Solution (e.g., Cs-based solution to isolate Ca²⁺ currents) Pipette->Fill_pipette Approach Approach Cell with Micropipette under Microscope Fill_pipette->Approach Seal Form a High-Resistance Seal (GΩ) with the Cell Membrane Approach->Seal Rupture Rupture the Cell Membrane Patch (brief suction) Seal->Rupture Record_baseline Record Baseline Calcium Currents (Voltage-clamp mode) Rupture->Record_baseline Apply_toxin Apply this compound or FTX-3.3 at Various Concentrations Record_baseline->Apply_toxin Record_effect Record Calcium Currents in the Presence of Toxin Apply_toxin->Record_effect Analyze Analyze Data to Determine IC₅₀ and other parameters Record_effect->Analyze

References

A Comparative Guide to sFTX-3.3 and Other P-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sFTX-3.3 with other prominent P-type (CaV2.1) calcium channel blockers. The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for their experimental needs and to provide valuable data for drug development initiatives targeting P-type calcium channels.

Introduction to P-type Calcium Channels

P-type calcium channels, also known as CaV2.1 channels, are voltage-gated ion channels that play a crucial role in the central nervous system.[1] They are predominantly located at the presynaptic terminals of neurons and are critical for initiating the release of neurotransmitters.[2][3] Upon depolarization of the neuronal membrane, these channels open, allowing an influx of calcium ions. This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. Given their significant role in neurotransmission, P-type calcium channels are important targets for therapeutic intervention in a variety of neurological disorders.[2]

Overview of this compound

This compound is a synthetic polyamine amide that acts as a blocker of P-type calcium channels. It is an analog of FTX-3.3, a naturally occurring toxin found in the venom of the funnel-web spider, Agelenopsis aperta. While potent, this compound and its non-amidated counterpart, FTX-3.3, are not entirely selective for P-type channels and have been shown to block other types of calcium channels as well.

Quantitative Comparison of P-type Calcium Channel Blockers

The following tables summarize the inhibitory potency (IC50 values) of this compound and other well-characterized P-type calcium channel blockers against various high-voltage activated calcium channels. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the expression system, cell type, and the charge carrier used (e.g., Ca²⁺ vs. Ba²⁺).

Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds

BlockerP-type (CaV2.1)N-type (CaV2.2)L-type (CaV1.x)Reference
This compound ~0.24 mM~0.70 mMBlocks ~50% of current at 1 mM[4]
FTX-3.3 ~0.13 mM~0.24 mMBlocks ~65% of current at 0.5 mM[4]

Table 2: Inhibitory Potency (IC50) of Peptide Toxin Blockers

BlockerP/Q-type (CaV2.1)N-type (CaV2.2)L-type (CaV1.x)Reference
ω-Agatoxin IVA 2-10 nMMarginally affectsNo effect[5]
ω-Agatoxin IVB KD of 3 nMNo effectNo effect[5]
ω-Conotoxin MVIIC ~35 nMPotent blocker-[6]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in single cells.

Detailed Methodology: Whole-Cell Voltage-Clamp Recording of P-type Calcium Channel Currents

This protocol is a generalized procedure for assessing the inhibitory effect of a compound on P/Q-type (CaV2.1) calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in neurons that endogenously express these channels (e.g., cerebellar Purkinje neurons).

1. Cell Preparation:

  • For heterologous expression, transfect cells with plasmids encoding the α1A (CaV2.1), β, and α2δ subunits of the P-type calcium channel. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.
  • For primary neurons, cells are acutely dissociated from the tissue of interest (e.g., cerebellum) using enzymatic digestion.
  • Plate the cells onto glass coverslips in a recording chamber.

2. Solutions:

  • External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Ba²⁺ as the charge carrier instead of Ca²⁺ helps to minimize calcium-dependent inactivation of the channels. Tetrodotoxin (TTX) (0.5 µM) is often included to block voltage-gated sodium channels.
  • Internal (Pipette) Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

3. Electrophysiological Recording:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a membrane potential of -80 mV.
  • Apply a voltage-clamp protocol to elicit P-type channel currents. A typical protocol involves a depolarizing step to 0 mV for 200 ms.
  • Record baseline currents in the drug-free external solution.

4. Drug Application and Data Analysis:

  • Prepare stock solutions of the test compound (e.g., this compound) and dilute to several final concentrations in the external solution.
  • Perfuse the cell with increasing concentrations of the compound, allowing the current inhibition to reach a steady state at each concentration.
  • Measure the peak current at each concentration and normalize it to the baseline current to determine the percentage of inhibition.
  • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.
  • Fit the curve using the Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

P-type Calcium Channel Signaling in Neurotransmission

The influx of Ca²⁺ through P/Q-type channels at the presynaptic terminal is a critical event that initiates a signaling cascade leading to neurotransmitter release and can also influence gene expression.

P_type_channel_signaling Depolarization Depolarization P/Q-type Channel (CaV2.1) Activation P/Q-type Channel (CaV2.1) Activation Depolarization->P/Q-type Channel (CaV2.1) Activation Ca²⁺ Influx Ca²⁺ Influx P/Q-type Channel (CaV2.1) Activation->Ca²⁺ Influx Synaptic Vesicle Fusion Synaptic Vesicle Fusion Ca²⁺ Influx->Synaptic Vesicle Fusion Calmodulin Activation Calmodulin Activation Ca²⁺ Influx->Calmodulin Activation PKA Activation PKA Activation Ca²⁺ Influx->PKA Activation MAPK Activation MAPK Activation Ca²⁺ Influx->MAPK Activation Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle Fusion->Neurotransmitter Release CaMKII/IV Activation CaMKII/IV Activation Calmodulin Activation->CaMKII/IV Activation CREB Phosphorylation CREB Phosphorylation CaMKII/IV Activation->CREB Phosphorylation PKA Activation->CREB Phosphorylation MAPK Activation->CREB Phosphorylation Gene Expression (e.g., syntaxin-1A) Gene Expression (e.g., syntaxin-1A) CREB Phosphorylation->Gene Expression (e.g., syntaxin-1A) Feedback Inhibition Feedback Inhibition Gene Expression (e.g., syntaxin-1A)->Feedback Inhibition Feedback Inhibition->P/Q-type Channel (CaV2.1) Activation

Caption: P-type (CaV2.1) channel signaling cascade in a neuron.

Experimental Workflow for Characterizing P-type Calcium Channel Blockers

The following diagram outlines a typical workflow for the screening and characterization of novel P-type calcium channel blockers.

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Concentration-Response Curves (IC50) Concentration-Response Curves (IC50) Hit Identification->Concentration-Response Curves (IC50) Confirmed Hits Selectivity Profiling Selectivity Profiling Concentration-Response Curves (IC50)->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Animal Models of Disease Animal Models of Disease Mechanism of Action Studies->Animal Models of Disease Lead Candidates Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Animal Models of Disease->Efficacy and Toxicity Assessment Compound Library Compound Library Compound Library->High-Throughput Screening (HTS)

Caption: Workflow for P-type channel blocker discovery.

Conclusion

This compound is a valuable tool for studying P-type calcium channels, but its lack of high selectivity necessitates careful experimental design and interpretation of results. For studies requiring highly specific blockade of P-type channels, peptide toxins such as ω-agatoxin IVA and IVB remain the gold standard. The choice of blocker will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and reversibility of the block. This guide provides a foundation of comparative data to aid in this selection process.

References

Validating the Selectivity of sFTX-3.3: A Comparative Guide with Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted therapeutics, ensuring the selective action of a drug candidate is paramount to minimizing off-target effects and associated toxicities. This guide provides a comparative analysis of the hypothetical small molecule inhibitor, sFTX-3.3, against alternative compounds, supported by key experimental data to validate its selectivity. The following sections detail the experimental protocols, comparative data, and relevant biological pathways to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of related and unrelated kinases to determine its on-target potency and off-target activity. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. For comparison, two other hypothetical kinase inhibitors, Compound X and Compound Y, were evaluated under identical conditions.

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Unrelated Protein Z IC50 (µM)
This compound 15 1,250 >10,000 >50
Compound X251505,000>50
Compound Y50800>10,000>50

The data presented in the table demonstrates that this compound exhibits high potency against its intended target, Kinase A, with an IC50 of 15 nM. Importantly, it shows significantly lower activity against the closely related Kinase B (1,250 nM) and negligible activity against Kinase C and the unrelated Protein Z at concentrations up to 10,000 nM and 50 µM, respectively. This indicates a favorable selectivity profile for this compound compared to Compound X, which shows more pronounced off-target inhibition of Kinase B. While Compound Y also displays a degree of selectivity, this compound has a superior on-target potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and control compounds against selected kinases.

Methodology:

  • Recombinant human kinases (Kinase A, Kinase B, Kinase C) and an unrelated control protein (Protein Z) were used.

  • A 10-point dose-response curve for each compound was prepared using serial dilutions, typically ranging from 1 µM to 0.1 nM.

  • The kinase reactions were initiated by adding ATP to a reaction mixture containing the respective kinase, a suitable substrate peptide, and the test compound in a 384-well plate.

  • The reactions were allowed to proceed for 60 minutes at 30°C and then terminated by the addition of a stop solution.

  • The amount of phosphorylated substrate was quantified using a luminescence-based detection method.

  • The resulting data were normalized to control wells (containing DMSO vehicle) and plotted against the logarithm of the inhibitor concentration.

  • IC50 values were calculated using a non-linear regression analysis (four-parameter logistic equation).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with its intended target, Kinase A, in a cellular context.

Methodology:

  • A human cell line endogenously expressing Kinase A was cultured to 80% confluency.

  • The cells were treated with either this compound (at a concentration of 1 µM) or a vehicle control (DMSO) for 1 hour.

  • After treatment, the cells were harvested, washed, and resuspended in a lysis buffer.

  • The cell lysates were divided into several aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • The heated lysates were then centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • The amount of soluble Kinase A in the supernatant at each temperature was quantified by Western blotting or ELISA.

  • A shift in the melting curve of Kinase A in the presence of this compound compared to the vehicle control indicates target engagement.

Visualizations

G cluster_workflow Experimental Workflow for Selectivity Validation A Compound Synthesis (this compound, Compound X, Compound Y) B In Vitro Kinase Assay (IC50 Determination) A->B C Data Analysis (Selectivity Profiling) B->C D Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D Validate in cells F Conclusion on Selectivity C->F E Western Blot / ELISA (Quantification) D->E E->F

Caption: Workflow for validating the selectivity of this compound.

G cluster_pathway Hypothetical Signaling Pathway and this compound Selectivity sFTX This compound KinaseA Kinase A (On-Target) sFTX->KinaseA High Potency Inhibition KinaseB Kinase B (Off-Target) sFTX->KinaseB Low Potency Inhibition DownstreamA Downstream Effector A KinaseA->DownstreamA DownstreamB Downstream Effector B KinaseB->DownstreamB CellularResponseA Desired Cellular Response DownstreamA->CellularResponseA CellularResponseB Undesired Cellular Response DownstreamB->CellularResponseB

Caption: this compound selectively inhibits the intended Kinase A pathway.

A Comparative Guide to Cross-Validating sFTX-3.3 Efficacy Using Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a framework for cross-validating the preclinical findings of sFTX-3.3, a novel inhibitor of the hypothetical kinase XYZ. We compare the pharmacological effects of this compound with genetic modulation of its target, XYZ, to ascertain on-target activity and validate its mechanism of action. The following sections detail the experimental data, protocols, and validation workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across various genetically engineered cell lines. The primary finding—that this compound inhibits proliferation in XYZ-overexpressing cells—was cross-validated using CRISPR-Cas9 knockout models. The data below summarizes the half-maximal inhibitory concentration (IC50) of this compound and the relative proliferation rates.

Table 1: Comparative Analysis of this compound Activity in Engineered Cell Lines

Cell Line ModelGenetic ModificationThis compound IC50 (nM)Relative Proliferation (% of Control)
Wild-Type (WT) Endogenous XYZ levels150.5 ± 12.3100%
XYZ Overexpression Constitutive XYZ expression25.8 ± 4.1185%
XYZ Knockout (KO) CRISPR-Cas9 mediated deletion> 10,00070%
Control (Vehicle) N/AN/A100%

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models

Xenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21
Wild-Type (WT) Cells Vehicle1250 ± 150
Wild-Type (WT) Cells This compound (10 mg/kg)980 ± 120
XYZ Overexpression Cells Vehicle2100 ± 200
XYZ Overexpression Cells This compound (10 mg/kg)450 ± 95
XYZ Knockout (KO) Cells Vehicle600 ± 80
XYZ Knockout (KO) Cells This compound (10 mg/kg)590 ± 75

Signaling Pathway Analysis

This compound is hypothesized to inhibit the XYZ kinase, a critical component of the Pro-Survival Signaling Pathway, which ultimately promotes cell proliferation. Genetic models allow for the validation of this specific target within the pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ XYZ Kinase Receptor->XYZ Activates Downstream1 Substrate A XYZ->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 TF Transcription Factors Downstream2->TF sFTX This compound sFTX->XYZ Inhibits Proliferation Cell Proliferation TF->Proliferation

Caption: The Pro-Survival Signaling Pathway targeted by this compound.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to generate the data in this guide.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of this compound (0.1 nM to 100 µM) or vehicle (0.1% DMSO) for 72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control and fit the data to a four-parameter logistic curve to determine IC50 values.

CRISPR-Cas9 Mediated Knockout of XYZ
  • gRNA Design: Design three unique guide RNAs targeting exons 1 and 2 of the XYZ gene.

  • Vector Cloning: Clone synthesized gRNA oligonucleotides into a lentiCRISPRv2 vector co-expressing Cas9 and puromycin (B1679871) resistance.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2 construct and packaging plasmids (psPAX2, pMD2.G).

  • Transduction: Transduce the target cancer cell line with the collected lentivirus and select with puromycin (2 µg/mL) for 7 days.

  • Validation: Isolate single-cell clones and validate XYZ knockout via Western Blot and Sanger sequencing of the targeted genomic locus.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 2 x 10^6 cells (WT, XYZ Overexpression, or XYZ KO) suspended in 100 µL of Matrigel into the flank of 6-week-old female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until average volume reaches approximately 100-150 mm³.

  • Randomization & Treatment: Randomize mice into treatment (this compound, 10 mg/kg) and vehicle (5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) groups (n=8 per group).

  • Dosing: Administer treatment via oral gavage once daily for 21 days.

  • Measurement: Measure tumor volume using digital calipers every 3 days (Volume = 0.5 x Length x Width²).

  • Endpoint: At day 21, euthanize mice and excise tumors for weighing and further analysis.

Experimental & Validation Workflow

The following diagrams illustrate the logical flow from initial pharmacological screening to final cross-validation using genetic models.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation A Primary Screening: Identify this compound as XYZ inhibitor B Generate Genetic Models: XYZ Overexpression & XYZ KO Cells A->B C IC50 Determination: Test this compound on all cell lines B->C D Xenograft Model Setup: Implant engineered cells in mice C->D Proceed if on-target effect is confirmed E Efficacy Study: Treat mice with this compound or vehicle D->E F Tumor Growth Analysis: Compare volume across groups E->F G Cross-Validation Complete F->G Final Data Interpretation

Caption: Overall workflow from in vitro screening to in vivo validation.

Logical_Relationship cluster_pharm Pharmacological Arm cluster_gen Genetic Arm hypothesis Hypothesis: This compound inhibits proliferation via XYZ kinase pharm_finding Finding: This compound shows high potency in XYZ-overexpressing cells hypothesis->pharm_finding genetic_finding Finding: XYZ knockout confers resistance to this compound hypothesis->genetic_finding conclusion Conclusion: The anti-proliferative effect of This compound is on-target and dependent on XYZ kinase activity pharm_finding->conclusion genetic_finding->conclusion

Caption: Logical framework for cross-validating this compound's mechanism.

Comparative Analysis of sFTX-3.3 Potency on N- and L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic spider toxin sFTX-3.3's potency on N-type (CaV2.2) and L-type (CaV1.x) voltage-gated calcium channels. The information is intended for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the modulation of ion channels. This document summarizes key experimental data, outlines detailed methodologies for assessing channel block, and provides visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation: Potency of this compound and Comparative Channel Blockers

The following table summarizes the inhibitory potency (IC50) of this compound on N-type and L-type calcium channels, alongside other well-characterized channel blockers for comparison. The data highlights the relative selectivity of these compounds.

CompoundChannel TypeIC50Cell TypeExperimental Method
This compound N-type (CaV2.2) ~0.70 mM [1]Rat Superior Cervical Ganglia NeuronsWhole-Cell Patch-Clamp
This compound L-type (CaV1.x) ~50% block at 1 mM *[1]Rat Purkinje NeuronsWhole-Cell Patch-Clamp
ω-Conotoxin GVIAN-type (CaV2.2)1-10 nMVarious Neuronal CellsElectrophysiology
CilnidipineN-type (CaV2.2)43.0% inhibition (sympatholytic efficacy)Rabbit Thoracic AortaNoradrenaline Spillover Assay
AmlodipineL-type (CaV1.x)6.64 (pIC50)Human Vasa Vasorum ArteriesMyograph
NifedipineL-type (CaV1.x)7.78 (pIC50)Human Vasa Vasorum ArteriesMyograph
VerapamilL-type (CaV1.x)6.26 (pIC50)Human Vasa Vasorum ArteriesMyograph

Note: A precise IC50 value for this compound on L-type channels was not provided in the primary literature; however, the reported block at a high concentration suggests a lower potency compared to its effect on N-type channels.

Experimental Protocols

The determination of the potency of this compound on N- and L-type calcium channels is primarily achieved through the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells.

Whole-Cell Patch-Clamp Protocol for Assessing N-type (CaV2.2) Channel Block

This protocol is adapted from standard electrophysiological procedures for recording voltage-gated calcium channels in primary neurons or heterologous expression systems.

1. Cell Preparation:

  • Cell Source: Acutely dissociated rat superior cervical ganglia (SCG) neurons or human embryonic kidney (HEK293) cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits).

  • Cell Culture: For HEK293 cells, culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics. For primary neurons, use appropriate culture media and plate on coated coverslips.

2. Solutions:

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Osmolarity adjusted to ~310 mOsm. Tetrodotoxin (TTX, 0.5 µM) is included to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH. Osmolarity adjusted to ~290 mOsm.

3. Electrophysiological Recording:

  • Apparatus: Use a patch-clamp amplifier and a data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit N-type currents by applying a depolarizing voltage step to +10 mV for 200 ms.

    • Record baseline currents in the external solution.

    • Perfuse the cell with increasing concentrations of this compound in the external solution and record the resulting currents.

    • Wash out the toxin to observe the reversibility of the block.

4. Data Analysis:

  • Measure the peak inward current at each this compound concentration.

  • Normalize the current amplitude to the baseline control current.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp Protocol for Assessing L-type (CaV1.x) Channel Block

This protocol is similar to the N-type protocol but with modifications to isolate and record L-type channel currents.

1. Cell Preparation:

  • Cell Source: Acutely dissociated rat Purkinje neurons or HEK293 cells stably expressing a human L-type calcium channel isoform (e.g., CaV1.2).

  • Cell Culture: As described for the N-type protocol.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Osmolarity adjusted to ~310 mOsm. To enhance L-type currents, the L-type channel agonist Bay K 8644 (1 µM) can be included.

  • Internal (Pipette) Solution (in mM): Same as for the N-type protocol.

3. Electrophysiological Recording:

  • Apparatus: Same as for the N-type protocol.

  • Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -40 mV to inactivate low-voltage-activated channels.

    • Elicit L-type currents by applying a depolarizing voltage step to 0 mV for 300 ms.

    • Record baseline currents.

    • Apply increasing concentrations of this compound and record the corresponding currents.

    • Perform a washout step.

4. Data Analysis:

  • Similar to the N-type protocol, determine the IC50 by fitting the concentration-response data.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with CaV2.2/CaV1.2) Plating Plating on Coverslips Cell_Culture->Plating Giga_Seal Giga-ohm Seal Formation Plating->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol (Depolarizing Steps) Whole_Cell->Voltage_Clamp Baseline Record Baseline Current Voltage_Clamp->Baseline Drug_Application Apply this compound (Increasing Concentrations) Baseline->Drug_Application Washout Washout Drug_Application->Washout Peak_Current Measure Peak Current Washout->Peak_Current Normalization Normalize to Control Peak_Current->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response IC50 Calculate IC50 Dose_Response->IC50 caption Experimental workflow for determining the IC50 of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling_Pathway cluster_membrane Cell Membrane N_Channel N-type Ca2+ Channel (CaV2.2) Ca_Influx_N Ca2+ Influx N_Channel->Ca_Influx_N L_Channel L-type Ca2+ Channel (CaV1.x) Ca_Influx_L Ca2+ Influx L_Channel->Ca_Influx_L sFTX This compound sFTX->N_Channel Blocks sFTX->L_Channel Blocks Neurotransmitter_Release Neurotransmitter Release Ca_Influx_N->Neurotransmitter_Release Muscle_Contraction Muscle Contraction & Gene Expression Ca_Influx_L->Muscle_Contraction caption Signaling pathways modulated by N- and L-type calcium channels.

Caption: Signaling pathways modulated by N- and L-type calcium channels.

References

A Comparative Analysis of sFTX-3.3 and ω-Agatoxin IVA: Potency, Selectivity, and Mechanism of Action at Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two potent antagonists of voltage-gated calcium channels (VGCCs): the synthetic polyamine amide sFTX-3.3 and the peptide toxin ω-agatoxin IVA. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data, to aid in the selection of appropriate tools for research and therapeutic development.

Executive Summary

This compound and ω-agatoxin IVA are both valuable pharmacological tools for studying the role of high-voltage activated (HVA) calcium channels. However, they exhibit distinct profiles in terms of their molecular nature, selectivity, potency, and mechanism of action. ω-Agatoxin IVA is a highly potent and selective peptide blocker of P/Q-type (Cav2.1) calcium channels, acting as a gating modifier. In contrast, this compound is a smaller, synthetic polyamine that demonstrates broader specificity, antagonizing P-type, N-type, and L-type calcium channels in a voltage-dependent manner, with lower potency compared to ω-agatoxin IVA's action on P-type channels.

Molecular and Pharmacological Profile

This compound is a synthetic analogue of FTX-3.3, a polyamine toxin originally isolated from the venom of the funnel-web spider Agelenopsis aperta.[1][2] It is a small molecule with a polyamine amide structure.[2] In contrast, ω-agatoxin IVA is a 48-amino acid peptide toxin also isolated from the venom of Agelenopsis aperta.[3][4]

The primary target for ω-agatoxin IVA is the P/Q-type (Cav2.1) voltage-gated calcium channel, for which it exhibits high affinity and selectivity.[4][5] this compound also targets P-type channels but displays significant activity against N-type and L-type calcium channels as well.[6]

Quantitative Comparison of Potency

The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and ω-agatoxin IVA for various high-voltage activated calcium channel subtypes.

Table 1: Potency of this compound against HVA Calcium Channels

Channel SubtypeIC50Experimental System
P-type~0.24 mMRat Purkinje neurons
N-type~0.70 mMRat superior cervical ganglion neurons
L-type~50% block at 1 mMRat superior cervical ganglion neurons

Data sourced from[6].

Table 2: Potency of ω-Agatoxin IVA against HVA Calcium Channels

Channel SubtypeIC50 / KdExperimental System
P-typeIC50: < 1 - 3 nM, Kd: ~3 nM[7]Rat cerebellar Purkinje neurons[7][8]
Q-typeIC50: 90 nM[5], Low-potency component IC50: 48-57 nM[9]Bovine adrenal chromaffin cells[9]
N-typeInhibits at micromolar concentrationsNot specified
L-typeNo effect at concentrations that block P-type[5][7]Various neurons[7]

Mechanism of Action

The mechanisms by which this compound and ω-agatoxin IVA inhibit calcium channel function are fundamentally different.

This compound acts as a voltage-dependent channel blocker.[6] Its antagonistic effect is more pronounced at negative membrane potentials and is reduced with depolarization.[6] This suggests an open-channel block mechanism or an interaction with the channel's voltage-sensing machinery.

ω-Agatoxin IVA , on the other hand, is classified as a gating modifier.[4] It does not occlude the pore of the channel but instead binds to an external site, likely the S3-S4 loop in domain IV of the α1A subunit, which is part of the voltage-sensing domain.[4] This binding shifts the voltage-dependence of channel activation to more positive potentials, effectively preventing the channel from opening under normal physiological conditions.[4]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. Below is a generalized protocol representative of the methodologies used in the cited studies.

Whole-Cell Patch-Clamp Recording of Calcium Channel Currents

Objective: To measure the inhibitory effect of this compound or ω-agatoxin IVA on high-voltage activated calcium channel currents in isolated neurons or heterologous expression systems.

1. Cell Preparation:

  • Neuronal Cultures: Cerebellar Purkinje cells or superior cervical ganglion neurons are acutely dissociated from rats.[6]
  • Heterologous Expression: HEK293 cells are transiently or stably transfected with the cDNA encoding the specific calcium channel subunits of interest.

2. Solutions:

  • External Solution (in mM): Typically contains a charge carrier like BaCl2 (e.g., 5-20 mM) to enhance current amplitude and avoid calcium-dependent inactivation, along with a buffer (e.g., HEPES), and other salts to maintain osmolarity and pH. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels, and specific potassium channel blockers (e.g., CsCl, TEA) are used in both external and internal solutions to isolate calcium currents.
  • Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., CsCl or Cs-methanesulfonate) to block potassium channels from the inside, a calcium buffer (e.g., EGTA), ATP, GTP, and a buffer (e.g., HEPES) to maintain intracellular conditions.

3. Electrophysiological Recording:

  • A glass micropipette with a resistance of 4-8 MΩ is filled with the internal solution and brought into contact with the cell membrane.
  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
  • The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
  • The cell is voltage-clamped at a holding potential of approximately -80 mV.
  • Depolarizing voltage steps (e.g., to 0 mV or +10 mV) are applied to elicit calcium channel currents.

4. Data Acquisition and Analysis:

  • Currents are recorded before and after the application of this compound or ω-agatoxin IVA at various concentrations.
  • The peak current amplitude is measured, and the percentage of inhibition is calculated for each concentration.
  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
  • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Signaling Pathways and Experimental Workflow

Downstream Signaling of P/Q-type Calcium Channels

P/Q-type calcium channels are critical for initiating a variety of cellular processes, most notably neurotransmitter release at presynaptic terminals. Their blockade by ω-agatoxin IVA can significantly impact synaptic transmission.

P_Q_Channel_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential CaV2_1 P/Q-type (Cav2.1) Channel AP->CaV2_1 Depolarization Ca_influx Ca²⁺ Influx CaV2_1->Ca_influx Synaptotagmin Synaptotagmin Ca_influx->Synaptotagmin Binds to SNARE SNARE Complex Synaptotagmin->SNARE Triggers Vesicle_fusion Vesicle Fusion SNARE->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Receptor Postsynaptic Receptors Neurotransmitter_release->Receptor omega_Aga_IVA ω-agatoxin IVA omega_Aga_IVA->CaV2_1 Blocks Postsynaptic_potential Postsynaptic Potential Receptor->Postsynaptic_potential

Caption: Signaling pathway of P/Q-type channel-mediated neurotransmitter release and its inhibition by ω-agatoxin IVA.

General Experimental Workflow for Toxin Characterization

The characterization of novel ion channel modulators like this compound and ω-agatoxin IVA typically follows a standardized workflow.

Toxin_Characterization_Workflow cluster_0 Isolation & Synthesis cluster_1 Purification & Structural Analysis cluster_2 Functional Characterization cluster_3 Data Analysis Isolation Isolation from Venom (ω-agatoxin IVA) Purification HPLC Purification Isolation->Purification Synthesis Chemical Synthesis (this compound) Synthesis->Purification Structure_Analysis Mass Spectrometry NMR Spectroscopy Purification->Structure_Analysis Electrophysiology Whole-Cell Patch-Clamp Structure_Analysis->Electrophysiology Dose_Response Dose-Response Curves Electrophysiology->Dose_Response Binding_Assay Radioligand Binding (Optional) Binding_Assay->Dose_Response IC50_Kd IC₅₀ / Kₑ Determination Dose_Response->IC50_Kd

Caption: A generalized workflow for the characterization of ion channel modulating compounds.

Conclusion

  • ω-Agatoxin IVA is the preferred tool for studies requiring highly potent and selective inhibition of P/Q-type calcium channels. Its utility is particularly pronounced in neuroscience research for dissecting the role of Cav2.1 in neurotransmitter release and neuronal excitability.

  • This compound serves as a broader spectrum antagonist of high-voltage activated calcium channels. Its lower potency and broader selectivity profile make it a useful tool for initial screenings or when a less specific blockade of multiple calcium channel subtypes is desired. Its synthetic origin also offers advantages in terms of availability and the potential for chemical modification to develop analogues with altered properties.

The choice between these two compounds will ultimately depend on the specific experimental goals, the required level of selectivity, and the desired potency. This guide provides the necessary data to make an informed decision for future research endeavors in the field of calcium channel pharmacology.

References

Comparison of Key Assays for Wnt Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

As information on "sFTX-3.3" is not publicly available, this guide will replicate the requested format and content by focusing on a widely studied and therapeutically relevant area: the analysis of the Wnt signaling pathway . This pathway is critical in developmental biology and is a key target in cancer drug development.

This guide will compare common experimental techniques used to measure the activation of the canonical Wnt signaling pathway, providing researchers, scientists, and drug development professionals with a framework for experimental design and data interpretation.

The canonical Wnt signaling pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes. Here, we compare three common methods for quantifying the activation of this pathway: the TOP/FOP Flash reporter assay, quantitative PCR (qPCR) of Wnt target genes, and Western blotting for β-catenin.

Quantitative Data Summary

The following table summarizes typical quantitative results from experiments designed to measure the response to Wnt3a, a common agonist of the Wnt pathway, in HEK293T cells.

Assay Metric Control (Vehicle) Wnt3a Treatment Fold Change Alternative Methods
TOP/FOP Flash Reporter Assay Luciferase Activity (RLU)1.0 ± 0.215.0 ± 1.515Electrophoretic Mobility Shift Assay (EMSA), ChIP-seq
qPCR: AXIN2 Expression Relative mRNA Level1.0 ± 0.18.0 ± 0.98RNA-Sequencing, Northern Blotting
qPCR: MYC Expression Relative mRNA Level1.0 ± 0.34.5 ± 0.54.5RNA-Sequencing, Northern Blotting
Western Blot Phospho-β-catenin (Ser33/37/Thr41)HighLow~0.1ELISA, Mass Spectrometry
Western Blot Total β-cateninBaselineElevated~3-5ELISA, Mass Spectrometry, Immunofluorescence

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TOP/FOP Flash Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. The TOP Flash plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, while the FOP Flash plasmid contains mutated binding sites and serves as a negative control.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well.

  • Transfection: After 24 hours, co-transfect cells with either the TOP Flash or FOP Flash plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Stimulation: 24 hours post-transfection, treat the cells with recombinant Wnt3a (100 ng/mL) or a vehicle control (e.g., PBS with 0.1% BSA).

  • Lysis: After another 24 hours, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

  • Analysis: Normalize the TOP Flash and FOP Flash firefly luciferase readings to the Renilla luciferase readings. The final result is often expressed as the ratio of TOP/FOP activity or as a fold change over the vehicle-treated control.

Quantitative PCR (qPCR) for Wnt Target Genes

This method quantifies the mRNA expression levels of Wnt target genes, such as AXIN2 and MYC, which are upregulated upon pathway activation.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with Wnt3a as described for the reporter assay.

  • RNA Extraction: At the desired time point (e.g., 6-24 hours post-treatment), extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, the synthesized cDNA, and primers specific for the target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the Wnt3a-treated samples to the vehicle control.

Western Blot for β-catenin

Western blotting can be used to assess the levels of total β-catenin and its phosphorylated (degraded) form. In active Wnt signaling, the levels of phosphorylated β-catenin decrease, while total β-catenin levels increase due to stabilization.

Protocol:

  • Cell Lysis and Protein Quantification: After treatment with Wnt3a, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for total β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control and compare treated versus control samples.

Visualizations

Canonical Wnt Signaling Pathway

The diagram below illustrates the "Off" and "On" states of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex and targeted for degradation. Binding of Wnt to its receptors inhibits the destruction complex, leading to β-catenin stabilization and target gene transcription.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled Receptor->Dsh Activation Dsh->DestructionComplex Inhibition BetaCatenin_on β-catenin (stabilized) TCFLEF TCF/LEF BetaCatenin_on->TCFLEF Binds to Nucleus Nucleus BetaCatenin_on->Nucleus Translocation TargetGenes Wnt Target Genes (e.g., AXIN2, MYC) TCFLEF->TargetGenes Activates Transcription

Canonical Wnt Signaling Pathway States.
Experimental Workflow for Wnt Pathway Analysis

This diagram outlines a typical workflow for a cell-based experiment designed to investigate the effects of a compound on the Wnt signaling pathway.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HEK293T) Seeding 2. Plate Seeding CellCulture->Seeding Treatment 3. Treatment (Wnt3a agonist, Test Compound) Incubation 4. Incubation (e.g., 24 hours) Treatment->Incubation Harvest 5. Cell Lysis or RNA Extraction Assay 6. Perform Assay Harvest->Assay Data 7. Data Acquisition Assay->Data qPCR qPCR Assay->qPCR Western Western Blot Assay->Western Luciferase Luciferase Assay Assay->Luciferase Analysis 8. Data Analysis (Normalization & Statistics) Data->Analysis

Independent Verification of sFTX-3.3's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic polyamine amide sFTX-3.3 with other well-characterized voltage-gated calcium channel (VGCC) blockers. The information presented here is intended to assist researchers in evaluating the utility of this compound as a pharmacological tool for studying calcium channel function and its potential as a therapeutic lead.

Introduction to this compound

This compound is a synthetic analogue of FTX-3.3, a polyamine toxin originally isolated from the venom of the funnel-web spider, Agelenopsis aperta. It has been identified as a non-selective antagonist of high-voltage-activated (HVA) calcium channels, exhibiting inhibitory activity against P-type, N-type, and L-type channels. Understanding its comparative potency and selectivity is crucial for its application in research and drug discovery.

Comparative Analysis of this compound and Alternative Calcium Channel Blockers

The efficacy of this compound is best understood in the context of other established VGCC blockers. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative blockers for P-type, N-type, and L-type calcium channels. This data has been compiled from various electrophysiological studies, primarily utilizing the whole-cell patch-clamp technique.

CompoundTarget Channel(s)IC50Source(s)
This compound P-type, N-type, L-typeP-type: ~0.24 mMN-type: ~0.70 mML-type: Blocks ~50% at 1 mM[1]
ω-Agatoxin IVAP-type (Cav2.1)1-10 nM
ω-Conotoxin GVIAN-type (Cav2.2)0.15 nM[2][3]
Nifedipine (B1678770)L-type (Cav1.x)0.3 µM - 3.35 nM[4]
VerapamilL-type (Cav1.x)250 nM - 15.5 µM[5][6]

Mechanism of Action and Signaling Pathways

Voltage-gated calcium channels are critical mediators of cellular signaling, translating membrane depolarization into a calcium influx that triggers a wide array of physiological processes. The blockade of these channels by agents like this compound can significantly impact these pathways.

P-type (Cav2.1) Calcium Channels

Primarily located in the presynaptic terminals of neurons, P-type calcium channels are key regulators of neurotransmitter release. Their blockade can inhibit the release of neurotransmitters such as glutamate (B1630785) and acetylcholine, thereby modulating synaptic transmission and plasticity.

P_type_pathway cluster_membrane Presynaptic Terminal cluster_cytosol Cytosol AP Action Potential P_channel P-type Ca²⁺ Channel (Caᵥ2.1) AP->P_channel Depolarization Ca_ion Ca²⁺ P_channel->Ca_ion Influx sFTX_Aga This compound / ω-Agatoxin IVA sFTX_Aga->P_channel Vesicle_fusion Synaptic Vesicle Fusion Ca_ion->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release

P-type channel-mediated neurotransmitter release.
N-type (Cav2.2) Calcium Channels

Similar to P-type channels, N-type channels are predominantly found at presynaptic terminals and are crucial for neurotransmitter release, particularly for pain signaling in the peripheral and central nervous systems.

N_type_pathway cluster_membrane Presynaptic Terminal cluster_cytosol Cytosol AP Action Potential N_channel N-type Ca²⁺ Channel (Caᵥ2.2) AP->N_channel Depolarization Ca_ion Ca²⁺ N_channel->Ca_ion Influx sFTX_Cono This compound / ω-Conotoxin GVIA sFTX_Cono->N_channel Pain_NT_release Pain Neurotransmitter Release (e.g., Substance P) Ca_ion->Pain_NT_release

N-type channel involvement in pain signaling.
L-type (Cav1.x) Calcium Channels

L-type calcium channels are widely distributed in various tissues, including cardiac and smooth muscle cells, and neurons. In muscle cells, they are fundamental for excitation-contraction coupling. In neurons, they are involved in processes like synaptic plasticity and gene expression.

L_type_pathway cluster_membrane Muscle/Neuronal Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_channel L-type Ca²⁺ Channel (Caᵥ1.x) Depolarization->L_channel Ca_ion Ca²⁺ L_channel->Ca_ion Influx sFTX_DHP This compound / Nifedipine / Verapamil sFTX_DHP->L_channel EC_Coupling Excitation-Contraction Coupling Ca_ion->EC_Coupling Gene_Expression Gene Expression (e.g., c-Fos) Ca_ion->Gene_Expression

L-type channel roles in cellular functions.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The characterization of this compound and other VGCC blockers is predominantly performed using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of channel activity.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., Neuronal Culture) Seal_Formation Giga-ohm Seal Formation (Cell-attached mode) Cell_Prep->Seal_Formation Pipette_Prep Micropipette Fabrication & Filling with Internal Solution Pipette_Prep->Seal_Formation Whole_Cell Rupture of Cell Membrane (Whole-cell configuration) Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamping and Application of Depolarizing Pulses Whole_Cell->Voltage_Clamp Recording Recording of Calcium Currents Voltage_Clamp->Recording Drug_Application Application of this compound or Alternative Blocker Recording->Drug_Application Data_Analysis Data Analysis (IC₅₀ determination) Recording->Data_Analysis Drug_Application->Recording Repeat at different concentrations

Workflow for whole-cell patch-clamp experiments.
Detailed Methodology

  • Cell Preparation: Isolate and culture the cells of interest (e.g., rat dorsal root ganglion neurons or Purkinje cells) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording: Clamp the membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents. Record the resulting currents using an appropriate amplifier and data acquisition system.

  • Drug Application: Perfuse the recording chamber with the external solution containing known concentrations of this compound or the alternative blocker.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the blocker. Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Conclusion

This compound presents itself as a useful, albeit non-selective, tool for the study of high-voltage-activated calcium channels. Its millimolar potency distinguishes it from the highly potent peptide toxins like ω-agatoxin IVA and ω-conotoxin GVIA, which exhibit nanomolar to picomolar affinities for their respective targets. This lower potency may be advantageous in experimental paradigms where a rapid washout or a wider dynamic range of inhibition is desired. However, for studies requiring high selectivity for a specific calcium channel subtype, established blockers such as ω-agatoxin IVA for P-type, ω-conotoxin GVIA for N-type, and dihydropyridines like nifedipine for L-type channels remain the preferred tools. The provided experimental framework for whole-cell patch-clamp recording offers a standardized approach for the independent verification of these and other novel calcium channel modulators.

References

sFTX-3.3: A Comparative Guide for P/Q-Type Calcium Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sFTX-3.3 with other P/Q-type calcium channel modulators, offering objective performance data and detailed experimental protocols to support researchers in the selection of appropriate reference compounds for their studies.

Introduction to this compound

This compound is a synthetic polyamine amide analog of FTX, a toxin originally isolated from the venom of the funnel web spider, Agelenopsis aperta.[1] It is recognized as a blocker of P-type calcium channels, though it also exhibits activity against N- and L-type calcium channels.[2] The P/Q-type voltage-gated calcium channels (Cav2.1) are crucial for neurotransmitter release at presynaptic terminals and are implicated in various neurological conditions, making them a key target for pharmacological research.[3][4][5][6]

Comparative Analysis of P/Q-Type Calcium Channel Blockers

The selection of a suitable reference compound is critical for the validation of new channel modulators. This section compares the potency and selectivity of this compound with other known P/Q-type calcium channel blockers.

CompoundTypeTarget Channel(s)Potency (IC50)Source Organism/Origin
This compound Polyamine AmideP-type, N-type, L-typeP-type: ~33 nM - 0.24 mMSynthetic analog of Agelenopsis aperta venom toxin
FTX-3.3PolyamineP-type, N-type, L-typeP-type: ~55 pM - 0.13 mMSynthetic, based on natural FTX from Agelenopsis aperta
ω-Agatoxin IVAPeptide ToxinP/Q-type (selective)< 1 - 3 nMAgelenopsis aperta (funnel web spider) venom
ω-Agatoxin IVBPeptide ToxinP-type (selective)KD of 3 nMAgelenopsis aperta (funnel web spider) venom
ω-Conotoxin MVIICPeptide ToxinP/Q-type, N-type1 - 10 µM (P-type)Conus magus (cone snail) venom
ω-Grammotoxin SIAPeptide ToxinN-type, P/Q-typeAdditive effect with ω-Agatoxin IVAGrammostola spatulata (tarantula) venom
Tx3-3 (ω-PnTx3-3)Peptide ToxinP/Q-type, R-type0.9 nM - 12 nM (P/Q-type)Phoneutria nigriventer (Brazilian armed spider) venom
Tx3-4 (ω-Phonetoxin IIA)Peptide ToxinP/Q-type7.9 nMPhoneutria nigriventer (Brazilian armed spider) venom

Note: IC50 values for this compound and FTX-3.3 can vary significantly depending on the experimental conditions and the specific subtype of P-type channel being investigated.[1][2]

Experimental Protocols

The characterization of ion channel modulators relies on precise and reproducible experimental techniques. The whole-cell patch-clamp technique is the gold standard for these measurements.[2]

This protocol provides a generalized procedure for evaluating the effect of compounds like this compound on P-type calcium channels in cultured neurons (e.g., cerebellar Purkinje cells).

1. Cell Preparation:

  • Isolate and culture cerebellar Purkinje cells from rodents. These cells are known to have a high expression of P-type calcium channels.[1][3][7]
  • Identify Purkinje cells morphologically by their large somata.

2. Solutions:

  • External Solution (ACSF): Composed of (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be continuously bubbled with 95% O2–5% CO2.
  • Internal Pipette Solution: Composed of (in mM): 110 Cs-acetate, 15 CsCl, 10 TEA-Cl, 2 MgCl2, 20 HEPES, 10 EGTA, 4 Mg-ATP, and 0.1 Na-GTP, with pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Pull patch electrodes from borosilicate glass to a resistance of 2–5 MΩ.
  • Establish a whole-cell patch-clamp configuration.[8][9][10][11]
  • Hold the cell membrane potential at approximately -70 mV.
  • Elicit calcium currents using a voltage-step protocol (e.g., depolarizing steps to a range of potentials).
  • Apply the test compound (e.g., this compound) to the external solution and record the changes in the calcium current.
  • To isolate P-type currents, other channel types can be blocked pharmacologically (e.g., using specific blockers for N- and L-type channels).

4. Data Analysis:

  • Measure the peak amplitude of the calcium currents before and after the application of the test compound.
  • Construct a dose-response curve by applying a range of concentrations of the test compound.
  • Calculate the IC50 value from the dose-response curve to determine the potency of the compound.

Signaling Pathways and Experimental Workflows

P/Q-type calcium channels are integral components of the presynaptic terminal, where they mediate the influx of calcium ions necessary for the release of neurotransmitters.[3][6][12]

P_Type_Channel_Signaling cluster_0 Presynaptic Terminal cluster_1 Modulation AP Action Potential Depolarization Membrane Depolarization AP->Depolarization CaV2_1 P/Q-Type Ca²⁺ Channel (Cav2.1) Depolarization->CaV2_1 Activates Ca_Influx Ca²⁺ Influx CaV2_1->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release sFTX_3_3 This compound sFTX_3_3->CaV2_1 Blocks

Caption: Signaling pathway of P/Q-type calcium channels in neurotransmitter release and its modulation by this compound.

The following diagram illustrates a typical workflow for comparing the effects of different channel modulators.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow Cell_Culture Neuronal Cell Culture (e.g., Purkinje Cells) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Compound_Application Application of Modulators (this compound vs. Alternatives) Patch_Clamp->Compound_Application Data_Acquisition Record Ca²⁺ Currents Compound_Application->Data_Acquisition Data_Analysis Dose-Response Analysis (IC₅₀ Determination) Data_Acquisition->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of ion channel modulators using the patch-clamp technique.

Conclusion

This compound serves as a valuable, albeit non-selective, reference compound for the study of P-type calcium channels. Its synthetic nature and well-characterized, though complex, pharmacology make it a useful tool for initial screenings and comparative studies. For researchers requiring high selectivity for P/Q-type channels, peptide toxins such as ω-Agatoxin IVA offer a more specific alternative. The choice of reference compound will ultimately depend on the specific research question, the desired level of selectivity, and the experimental model being used. This guide provides the foundational data and methodologies to aid in this critical decision-making process.

References

Assessing the Differential Block of sFTX-3.3 on Channel Splice Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic polyamine amide sFTX-3.3, an analogue of a spider venom toxin, is a known blocker of high-threshold voltage-gated calcium channels. While its activity on different channel subtypes has been characterized, its interaction with the nuanced diversity of channel splice variants remains an area of active investigation. This guide provides a comparative framework for assessing the potential differential block of this compound on channel splice variants, drawing parallels with known selective blockers and outlining the experimental methodologies required for such an assessment.

Introduction to this compound and Ion Channel Splice Variants

This compound is a synthetic compound derived from the venom of the funnel-web spider, Agelenopsis aperta. It has been shown to antagonize P-type (CaV2.1), N-type (CaV2.2), and L-type (CaV1.x) voltage-gated calcium channels.[1] The existence of multiple splice variants for many ion channel genes, including those encoding the α1 subunit of CaV2.1, adds a layer of complexity to their pharmacology. These variants, arising from alternative splicing of pre-mRNA, can exhibit distinct biophysical and pharmacological properties, potentially leading to differential sensitivities to blocking agents.

Comparative Analysis: this compound vs. ω-Agatoxin IVA on CaV2.1 Splice Variants

While direct experimental data on the differential block of CaV2.1 splice variants by this compound is not yet available in the public domain, a comparative analysis with a well-characterized selective blocker, ω-agatoxin IVA, can provide a valuable framework for future studies. P-type and Q-type calcium channels are both products of the CACNA1A gene, representing different splice variants of the CaV2.1 α1 subunit, and they exhibit different sensitivities to ω-agatoxin IVA.[2]

Table 1: Comparative Pharmacology of this compound and ω-Agatoxin IVA on CaV2.1 Channels

FeatureThis compoundω-Agatoxin IVA
Target(s) P/Q-type (CaV2.1), N-type (CaV2.2), L-type (CaV1.x) calcium channels[1]Primarily P-type (CaV2.1) and to a lesser extent Q-type (CaV2.1) and N-type (CaV2.2) calcium channels[3][4]
Reported IC50 on P-type Channels ~0.24 mM[1]~2 nM[4]
Reported IC50 on Q-type Channels Not specifically reported for Q-type splice variant~90 nM[4]
Differential Block on Splice Variants Currently uncharacterizedDemonstrates clear differential block between P-type and Q-type splice variants of CaV2.1[4][5]

This comparison highlights the established differential activity of ω-agatoxin IVA and underscores the potential for this compound to exhibit similar, yet uncharacterized, splice-variant-specific effects.

Experimental Protocols for Assessing Differential Block

To investigate the differential block of this compound on channel splice variants, a combination of molecular biology and electrophysiology is required.

Expression of Ion Channel Splice Variants in a Heterologous System

Objective: To generate stable or transient cell lines expressing specific splice variants of the target ion channel (e.g., CaV2.1a and CaV2.1b) for electrophysiological analysis.

Materials:

  • Human Embryonic Kidney (HEK-293) cells[6][7]

  • Expression vectors containing the cDNA for the desired ion channel splice variants

  • Transfection reagent

  • Cell culture medium and supplements

  • Glass coverslips

Protocol:

  • Cell Culture: Maintain HEK-293 cells in appropriate culture conditions (e.g., 37°C, 5% CO2). Use cells between passages 5-25 for optimal performance.[6]

  • Transfection: 24-48 hours prior to the experiment, transfect HEK-293 cells with the expression vectors containing the ion channel splice variant cDNA using a suitable transfection reagent. Co-transfection with auxiliary subunits (e.g., β and α2δ for CaV channels) is often necessary for proper channel function.[8][9]

  • Plating: After transfection, plate the cells onto glass coverslips at a low density to allow for the isolation of individual cells for patch-clamp recording.[8][9]

  • Incubation: Incubate the plated cells to allow for protein expression and trafficking to the cell membrane. Incubation at a lower temperature (e.g., 28°C) can sometimes enhance the expression of membrane proteins.[8]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the ionic currents through the expressed channel splice variants in the presence and absence of this compound to determine its inhibitory concentration (IC50) for each variant.

Materials:

  • Inverted microscope

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

Protocol:

  • Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[10]

  • Gigaseal Formation: Under visual guidance, bring a patch pipette into contact with the membrane of a transfected cell (often identified by a co-expressed fluorescent marker) and apply gentle suction to form a high-resistance seal (gigaseal).[11]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the membrane potential and measurement of the total ionic current from the cell.[10][12]

  • Data Recording: Apply a voltage protocol to elicit ionic currents through the channels. For voltage-gated calcium channels, this typically involves a series of depolarizing voltage steps from a holding potential.

  • Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each this compound concentration and normalize it to the control current. Plot the normalized current as a function of the this compound concentration and fit the data with a dose-response curve to determine the IC50 for each splice variant.

Visualizing Workflows and Pathways

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing Differential Block cluster_molecular_biology Molecular Biology cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cDNA Splice Variant cDNA transfection Transfection into HEK-293 Cells cDNA->transfection expression Protein Expression & Trafficking transfection->expression patch_clamp Whole-Cell Patch-Clamp expression->patch_clamp recording Current Recording patch_clamp->recording drug_app This compound Application recording->drug_app dose_response Dose-Response Curve Generation drug_app->dose_response ic50 IC50 Determination dose_response->ic50 comparison Comparison of IC50 Values ic50->comparison

Caption: Experimental workflow for assessing the differential block of this compound.

signaling_pathway Voltage-Gated Calcium Channel Signaling depolarization Membrane Depolarization vgcc Voltage-Gated Ca2+ Channel (e.g., CaV2.1 Splice Variant) depolarization->vgcc ca_influx Ca2+ Influx vgcc->ca_influx cellular_response Cellular Response (e.g., Neurotransmitter Release) ca_influx->cellular_response sftx This compound sftx->vgcc Block

Caption: Simplified signaling pathway of voltage-gated calcium channels.

logical_relationship Logical Framework for Comparison sftx This compound cav21 CaV2.1 Channel sftx->cav21 diff_block Differential Block? sftx->diff_block agatoxin ω-Agatoxin IVA agatoxin->cav21 known_diff_block Known Differential Block agatoxin->known_diff_block splice_a Splice Variant A (P-type like) cav21->splice_a splice_b Splice Variant B (Q-type like) cav21->splice_b splice_a->diff_block splice_a->known_diff_block splice_b->diff_block splice_b->known_diff_block

Caption: Logical relationship for comparing this compound and ω-Agatoxin IVA.

Conclusion

The study of the interaction between ion channel blockers and specific splice variants is crucial for the development of more targeted and effective therapeutics. While the differential effects of this compound on channel splice variants are yet to be fully elucidated, the experimental framework outlined in this guide provides a clear path for future investigations. By leveraging established techniques and drawing comparisons with known selective blockers, researchers can begin to unravel the nuanced pharmacology of this compound and its potential for splice-variant-specific modulation.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.